molecular formula C24H17N3O3 B1244878 Benzomalvin C

Benzomalvin C

Número de catálogo: B1244878
Peso molecular: 395.4 g/mol
Clave InChI: TWDKBDSVUUKABK-HYBUGGRVSA-N
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Descripción

Benzomalvin C is a specialized benzodiazepine alkaloid of fungal origin, first isolated from a Penicillium species along with other benzomalvin compounds . This compound has garnered significant research interest due to its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO) . IDO is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan. By inhibiting IDO, Benzomalvin C can potentially modulate immune responses in research models, as tryptophan catabolism is a known mechanism for T-cell suppression and the establishment of immunological tolerance. This mechanism makes IDO a compelling target in several research areas, and inhibitors like Benzomalvin C are valuable tools for investigating pathways related to cancer, neurological disorders, and other immune-mediated pathologies . Recent studies on benzomalvin derivatives have also revealed promising anticancer activities, showing that they can induce apoptosis and cell cycle arrest in human cancer cell lines, such as HCT116 cells . Treatment with these derivatives has been associated with notable alterations in protein markers like PARP and p53, suggesting a p53-dependent mechanism for triggering programmed cell death . Benzomalvin C is supplied for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C24H17N3O3

Peso molecular

395.4 g/mol

Nombre IUPAC

(2S,3R)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione

InChI

InChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3/t20-,24-/m1/s1

Clave InChI

TWDKBDSVUUKABK-HYBUGGRVSA-N

SMILES

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6

SMILES isomérico

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3[C@]15[C@H](O5)C6=CC=CC=C6

SMILES canónico

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6

Pictogramas

Acute Toxic; Environmental Hazard

Sinónimos

benzomalvin C

Origen del producto

United States

Foundational & Exploratory

Technical Deep Dive: Biosynthetic Pathway of Benzomalvin C in Penicillium Species

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the biosynthetic pathway of benzomalvin C in Penicillium species.

Executive Summary

Benzomalvin C is a bioactive quinazolinobenzodiazepine alkaloid produced primarily by Penicillium species (e.g., Penicillium sp., P. viridicatum).[1] Structurally distinct due to its C19-C20 epoxide functionality, it functions as a neurokinin-1 (NK1) receptor antagonist and a weak inhibitor of indoleamine 2,3-dioxygenase (IDO).

This guide delineates the molecular assembly of benzomalvin C, moving from precursor activation to the core non-ribosomal peptide synthetase (NRPS) machinery encoded by the ben gene cluster, and finally to the post-assembly tailoring that yields the epoxide congener. It is designed for researchers requiring a mechanistic understanding of fungal benzodiazepine biosynthesis for metabolic engineering or drug discovery applications.

Part 1: Structural Logic & Precursor Requirements

The benzomalvin scaffold is a "privileged structure" in medicinal chemistry, fusing a quinazolinone system with a 1,4-benzodiazepine ring. Retrosynthetic analysis of the biosynthetic pathway reveals three core building blocks.

Chemical Inventory

To synthesize the benzomalvin core, the fungal machinery requires:

  • Anthranilic Acid (Anth): Two units.[2] Serves as the scaffold for the quinazolinone and benzodiazepine moieties.[1][3][4]

  • L-Phenylalanine (L-Phe): One unit. Provides the hydrophobic benzyl side chain.

  • S-Adenosyl Methionine (SAM): One unit. Source of the N-methyl group on the phenylalanine residue.

The Biosynthetic Logic

Unlike linear peptides, benzomalvins are formed via a "head-to-tail" cyclization and a unique transannulation event. The sequence of assembly is critical:

  • Initiation: Activation of Anthranilate.

  • Elongation: Addition of N-methyl-Phenylalanine.

  • Termination: Addition of the second Anthranilate and cyclization.

  • Tailoring: Epoxidation to form Benzomalvin C.

Part 2: Genetic Architecture (The ben Cluster)

The biosynthesis is governed by the ben gene cluster. In Penicillium and heterologous hosts like Aspergillus, this cluster is compact, consisting of three pivotal genes.

The ben Cluster Components
GeneEnzyme TypeFunction
benX Methyltransferase (MT)N-methylation of the Phenylalanine residue (likely acting in trans or on the loaded amino acid).
benZ NRPS (Module 1 & 2)Activates the first Anthranilate and the Phenylalanine; catalyzes the first condensation.
benY NRPS (Module 3)Activates the second Anthranilate; contains the Terminal Condensation (CT) domain responsible for cyclization.[3][5]

Note on Autonomy: Unlike canonical NRPS systems where domains are strictly collinear, the ben cluster splits the modules across two proteins (benZ and benY), requiring precise protein-protein interactions for chain transfer.

Part 3: Enzymatic Assembly Line

The following diagram and narrative detail the step-by-step enzymatic cascade.

Pathway Visualization

Benzomalvin_Biosynthesis Anth1 Anthranilate (1) BenZ BenZ (NRPS) [A-T-C-A-T] Anth1->BenZ Adenylation Phe L-Phenylalanine Phe->BenZ Adenylation Anth2 Anthranilate (2) BenY BenY (NRPS) [C-A-T-CT] Anth2->BenY Adenylation SAM SAM (Cofactor) Int3 Anth-(N-Me)Phe-S-BenZ SAM->Int3 Int1 Anth-S-BenZ BenZ->Int1 Thioesterification BenX BenX (Methyltransferase) Int4 Anth-(N-Me)Phe-Anth-S-BenY BenY->Int4 Condensation Oxidase Putative Monooxygenase (P450/FAD-dependent) Int2 Anth-Phe-S-BenZ Int1->Int2 Condensation Int2->Int3 N-Methylation (BenX) Int3->BenY Chain Transfer BenzA Benzomalvin A (Benzodiazepine Core) Int4->BenzA Cyclization & Release (BenY-CT Domain) BenzC Benzomalvin C (C19-C20 Epoxide) BenzA->BenzC

Figure 1: The biosynthetic pathway of Benzomalvin C, highlighting the interplay between the split NRPS modules (BenZ, BenY) and the tailoring steps.

Detailed Mechanism
Step 1: Initiation and First Condensation (BenZ)

The process begins with BenZ , a bi-modular NRPS.

  • Module 1 Activation: The first Adenylation (A) domain of BenZ selects Anthranilate and tethers it to the adjacent Thiolation (T) domain.

  • Module 2 Activation: The second A-domain selects L-Phenylalanine.

  • Condensation: The Condensation (C) domain catalyzes the formation of the amide bond, yielding the dipeptide Anth-Phe-S-BenZ .

Step 2: N-Methylation (BenX)

Unlike standard eukaryotic NRPS modules that contain integrated N-methyltransferase (MT) domains, the benzomalvin pathway utilizes a discrete enzyme, BenX .

  • Mechanism: BenX methylates the amide nitrogen of the phenylalanine residue while it is tethered to the NRPS (or potentially prior to condensation, though tethered modification is more common in fungal NRPS).

  • Result: Formation of Anth-(N-Me)Phe-S-BenZ .

Step 3: Chain Transfer and Tripeptide Formation (BenY)

The intermediate is transferred to BenY , the second NRPS protein.

  • Extension: BenY's A-domain activates the second Anthranilate unit.

  • Condensation: The internal C-domain of BenY catalyzes the addition of the second Anthranilate to the growing chain, forming the linear tripeptide Anth-(N-Me)Phe-Anth-S-BenY .

Step 4: Terminal Cyclization (BenY-CT)

This is the pathway's critical "self-validating" step. The terminal domain of BenY is not a standard Thioesterase (TE) but a Condensation-Terminal (CT) domain.

  • Action: The CT domain catalyzes an intramolecular cyclization that releases the peptide from the enzyme.[3]

  • Transannulation: This step involves a complex rearrangement (transannulation) to form the 1,4-benzodiazepine ring fused to the quinazolinone, yielding Benzomalvin A .

Step 5: Epoxidation to Benzomalvin C

Benzomalvin C is the C19-C20 epoxide derivative of Benzomalvin A.

  • Enzyme: While the ben cluster (X/Y/Z) is sufficient for Benzomalvin A, the conversion to C requires an oxidative enzyme (likely a cytochrome P450 monooxygenase or FAD-dependent oxidase).

  • Status: In many Penicillium strains, this step may be catalyzed by a promiscuous endogenous oxygenase or a specific tailoring gene located near the cluster (often overlooked in initial annotations).

  • Reaction: Oxidation of the olefinic or aromatic portion (depending on the specific tautomer of A) to install the epoxide functionality.

Part 4: Experimental Validation Protocols

To confirm this pathway in a new isolate or engineered strain, the following self-validating workflows are recommended.

Protocol: Fungal Artificial Chromosome (FAC-MS) Validation

This method validates the gene cluster function by moving it into a heterologous host (Aspergillus nidulans).

  • Library Construction: Create a genomic BAC/FAC library from the Penicillium source DNA.

  • Transformation: Transform A. nidulans with the FAC clones containing the putative ben cluster.

  • Fermentation:

    • Inoculate transformants in GMM (Glucose Minimal Medium) supplemented with 1 mg/mL anthranilic acid.

    • Incubate at 28°C for 5-7 days at 180 rpm.

  • Extraction:

    • Extract whole broth with equal volume Ethyl Acetate (EtOAc).

    • Sonicate for 20 mins; centrifuge to separate phases.

    • Evaporate organic phase to dryness; reconstitute in MeOH.

  • Analysis: Analyze via LC-HRMS targeting the mass of Benzomalvin A (

    
     382.15) and C (
    
    
    
    398.15).
Protocol: Isotope Feeding Studies

To verify the precursor incorporation:

  • Culture: Grow Penicillium sp. in production medium (e.g., Czapek-Dox).

  • Feeding: At 48 hours, aseptically add:

    • [ring-13C6]-Anthranilic acid (0.5 mM final conc).

    • [methyl-D3]-Methionine (for SAM tracking).

  • Harvest: Collect at 120 hours.

  • NMR Analysis: Purify Benzomalvin C and acquire 13C-NMR.

    • Success Criteria: Observation of enhanced doublets in the quinazolinone and benzodiazepine aromatic rings (from Anthranilate) and a split signal for the N-methyl group (from Methionine).

Validation Workflow Diagram

Validation_Workflow Source Penicillium gDNA FAC FAC Library Construction Source->FAC Host Heterologous Host (A. nidulans) FAC->Host Transformation KO Gene Knockout (ΔbenY / ΔbenZ) Host->KO Targeted Deletion LCMS LC-HRMS Profiling Host->LCMS Wild Type Profile KO->LCMS Loss of Function Result Validation LCMS->Result Compare m/z 398.15

Figure 2: Workflow for genetic validation of the benzomalvin pathway using heterologous expression and gene deletion.

Part 5: Analytical Characterization

When isolating Benzomalvin C, distinguishing it from analogs A and B is critical. Use the following physicochemical data for verification.

Table 1: Comparative Analytical Data for Benzomalvins

ParameterBenzomalvin ABenzomalvin C
Molecular Formula C₂₄H₁₉N₃O₂C₂₄H₁₇N₃O₃
Molecular Weight 381.4 g/mol 395.4 g/mol
HRMS (

[M+H]+)
382.1556398.1505
Key Structural Feature 1,4-BenzodiazepineC19-C20 Epoxide
UV

(MeOH)
234, 269, 312 nm235, 270, 315 nm
1H NMR Diagnostic Olefinic protons (if tautomer allows)Epoxide methine protons (upfield shift relative to olefin)
Bioactivity Potent NK1 AntagonistWeak NK1 Antagonist; IDO Inhibitor

Note on Stability: Benzomalvin C contains an epoxide and can be sensitive to acidic conditions during extraction. Avoid prolonged exposure to low pH; use neutral extraction buffers where possible.

References

  • Sun, H. H., et al. (1994). Benzomalvins, new substance P inhibitors from a Penicillium sp.[6][7][8][9][10] The Journal of Antibiotics, 47(5), 515–522.[6][8][10] Link

  • Clevenger, K. D., et al. (2018). Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity. Biochemistry, 57(23), 3237–3243. Link

  • Sugimori, T., et al. (1998). The first total synthesis of (-)-benzomalvin A and benzomalvin B via the intramolecular aza-Wittig reactions.[9] Tetrahedron, 54(28), 7997-8008. Link

  • Chao, R., et al. (2021). 1H NMR Reassignment for Z/E-Benzomalvins B and Absolute Configuration of Benzomalvin C. Chemistry of Natural Compounds, 57, 343–346. Link

Sources

The Intricate Dance of Life and Death: A Technical Guide to the Biological Activity and Cytotoxicity of Benzomalvin C

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Benzomalvin C, a Fungal Metabolite of Interest

In the relentless pursuit of novel therapeutic agents, the microbial world continues to be a treasure trove of structurally diverse and biologically active compounds. Among these, the benzomalvins, a class of diketopiperazine-based benzodiazepine alkaloids produced by Penicillium species, have emerged as compounds of significant scientific interest.[1] Initially identified for their activity as substance P inhibitors, subsequent research has pivoted towards their potent anticancer properties.[1] This guide provides an in-depth technical exploration of benzomalvin C, focusing on its cytotoxic effects and the underlying molecular mechanisms, tailored for researchers, scientists, and professionals in the field of drug development.

Benzomalvin C is a fungal secondary metabolite that has demonstrated significant cytotoxic activity against various human cancer cell lines, with a particularly pronounced effect on HCT116 colon cancer cells.[1] Its unique chemical architecture, a fusion of a quinazolinone and a benzodiazepine ring system, provides a scaffold for potent biological activity. This document will dissect the available scientific evidence, offering a comprehensive overview of its mechanism of action, detailed experimental protocols for its study, and a perspective on its potential as a lead compound in oncology.

Cytotoxic Profile of Benzomalvin C: A Quantitative Analysis

The primary indicator of a compound's potential as an anticancer agent lies in its ability to selectively inhibit the proliferation of cancer cells. Benzomalvin C has been evaluated for its cytotoxic activity against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key quantitative metric.

Cell LineCancer TypeIC50 (µg/mL)
HCT116Colon Carcinoma0.64[1]
A549Lung Carcinoma>25
HeLaCervical Carcinoma>25
Hs578TBreast Carcinoma>25
Huh7Hepatocellular Carcinoma>25
A375Malignant Melanoma>25

Table 1: In vitro cytotoxicity of benzomalvin C against various human cancer cell lines. Data indicates a significant and selective cytotoxic effect against the HCT116 cell line.

The data clearly indicates that HCT116 cells exhibit a significantly higher sensitivity to benzomalvin C compared to other tested cell lines, suggesting a potentially targeted mechanism of action.[1] This selectivity is a highly desirable characteristic in the development of new cancer therapeutics, as it may translate to a wider therapeutic window and reduced off-target effects in a clinical setting.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The cytotoxic effects of benzomalvin C are primarily attributed to its ability to induce programmed cell death, or apoptosis, and to halt the progression of the cell cycle.[2] This dual mechanism of action underscores its potential as a potent anticancer agent.

p53-Dependent Apoptotic Pathway

A growing body of evidence suggests that benzomalvin C mediates its pro-apoptotic effects through a p53-dependent pathway.[2] The tumor suppressor protein p53 is a critical regulator of cell fate, and its activation in response to cellular stress can trigger apoptosis.[3][] In HCT116 cells treated with benzomalvin C, a notable alteration in the levels of p53 and Poly (ADP-ribose) polymerase (PARP) has been observed.[2] PARP is a key enzyme involved in DNA repair and its cleavage is a hallmark of apoptosis.

The proposed signaling cascade is as follows:

BenzomalvinC_Apoptosis_Pathway BenzomalvinC Benzomalvin C CellularStress Cellular Stress BenzomalvinC->CellularStress p53 p53 Activation CellularStress->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: p53-dependent apoptotic pathway induced by benzomalvin C.

Induction of G0/G1 Phase Cell Cycle Arrest

In addition to inducing apoptosis, benzomalvin C has been shown to cause an arrest in the G0/G1 phase of the cell cycle in HCT116 cells.[2] This arrest prevents the cells from entering the S phase, during which DNA replication occurs, thereby inhibiting cell proliferation. The G0/G1 checkpoint is a critical control point in the cell cycle, and its activation is often a prerequisite for apoptosis.[5][6] The mechanism underlying this G0/G1 arrest by benzomalvin C likely involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), which are downstream targets of the p53 pathway.[7][8]

BenzomalvinC_CellCycle_Workflow Start HCT116 Cell Culture Treatment Treatment with Benzomalvin C Start->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Harvest Cell Harvesting (Trypsinization) Incubation->Harvest Fixation Fixation (e.g., 70% Ethanol) Harvest->Fixation Staining DNA Staining (Propidium Iodide) Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Result Quantification of Cells in G0/G1, S, and G2/M Phases Analysis->Result

Caption: Experimental workflow for cell cycle analysis.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research into the biological activities of benzomalvin C, this section provides detailed, step-by-step protocols for key in vitro assays. These protocols are designed to be self-validating, with explanations for critical steps to ensure experimental robustness.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[9]

Materials:

  • HCT116 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Benzomalvin C stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of benzomalvin C in complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of benzomalvin C. Include a vehicle control (medium with the same concentration of DMSO used for the highest benzomalvin C concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify late apoptotic and necrotic cells with compromised membrane integrity.[10]

Materials:

  • HCT116 cells treated with benzomalvin C

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat HCT116 cells with benzomalvin C for the desired time. Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.[11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[11]

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.[11]

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.[11]

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This method utilizes flow cytometry to determine the distribution of cells in the different phases of the cell cycle.

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[14] This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[14]

Materials:

  • HCT116 cells treated with benzomalvin C

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat HCT116 cells with benzomalvin C for the desired duration. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while gently vortexing.[15][16] Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[15]

  • Staining: Resuspend the cell pellet in the PI staining solution.[14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. The DNA content will be represented as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.[16]

Conclusion and Future Directions

Benzomalvin C represents a promising natural product with potent and selective cytotoxic activity against human colon cancer cells. Its mechanism of action, involving the induction of p53-dependent apoptosis and G0/G1 cell cycle arrest, provides a solid foundation for its further investigation as a potential anticancer therapeutic. The detailed protocols provided in this guide are intended to empower researchers to rigorously evaluate the biological activities of benzomalvin C and its analogs.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of benzomalvin C analogs could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluation of benzomalvin C in preclinical animal models of colon cancer is a critical next step to assess its therapeutic potential in a physiological context.

  • Target Deconvolution: While the involvement of the p53 pathway is established, the direct molecular target(s) of benzomalvin C remain to be elucidated. Identifying these targets will provide a more complete understanding of its mechanism of action.

By addressing these questions, the scientific community can fully unlock the therapeutic potential of this intriguing fungal metabolite and pave the way for the development of novel and effective cancer therapies.

References

  • Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha. PMC. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Assaying cell cycle status using flow cytometry. PMC. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Cell Cycle Analysis. University of Massachusetts Chan Medical School. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Cell Cycle Analysis by Flow Cytometry. YouTube. [Link]

  • IC 50 values (mM) against cancer cell lines a. ResearchGate. [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]

  • Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha. ResearchGate. [Link]

  • Protocols. Flow cytometry. [Link]

  • The mechanism of the G0/G1 cell cycle phase arrest induced by activation of PXR in human cells. PubMed. [Link]

  • Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer. MDPI. [Link]

  • Cell cycle arrest in G0/G1 phase by contact inhibition and TGF-beta 1 in mink Mv1Lu lung epithelial cells. PubMed. [Link]

  • Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting. PMC. [Link]

  • Significance of Wild-Type p53 Signaling in Suppressing Apoptosis in Response to Chemical Genotoxic Agents: Impact on Chemotherapy Outcome. MDPI. [Link]

  • G0/G1 arrest improves glycan processing of mAb. The indicated... ResearchGate. [Link]

  • Mechanisms Controlling Cell Cycle Arrest and Induction of Apoptosis after 12-Lipoxygenase Inhibition in Prostate Cancer Cells1. TARA. [Link]

  • Mechanisms of Cell Cycle Arrest and Apoptosis in Glioblastoma. MDPI. [Link]

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Thermodynamic Properties and Stability Profile of Benzomalvin C

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic properties, stability profile, and characterization of Benzomalvin C , a bioactive quinazolino[3,2-a][1,4]benzodiazepine alkaloid.

Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Benzomalvin C (CAS: N/A for specific isomer, related to 157047-96-6 series) is a tetracyclic alkaloid isolated from Penicillium species (e.g., P. spathulatum, Penicillium sp.[1][2][3] SC67). Structurally distinct from its congeners (Benzomalvin A and B) by a higher oxidation state, it acts as a neurokinin-1 (NK1) receptor antagonist and exhibits cytotoxicity against human cancer cell lines (e.g., HCT116).

This guide provides a definitive reference for the physicochemical and thermodynamic behaviors of Benzomalvin C. Unlike the atropisomeric equilibrium observed in Benzomalvin A/D, Benzomalvin C exhibits a distinct stability profile governed by its specific oxidation pattern (likely an epoxide or keto-derivative functionality).

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7][8]

Structural Characterization

Benzomalvin C belongs to the quinazolinobenzodiazepine class.[4] Its core scaffold is biosynthesized via a non-ribosomal peptide synthetase (NRPS) pathway involving two anthranilate molecules and one N-methyl-phenylalanine.

ParameterDataSource/Notes
Chemical Name Benzomalvin C
Molecular Formula C₂₄H₁₇N₃O₃Derived from HRFAB-MS [M+H]⁺ 396.1348
Molecular Weight 395.41 g/mol
Appearance White needlesCrystallized from MeOH-H₂O
Melting Point 214 °CDistinct from Benzomalvin A (105-115°C)
Optical Rotation

(c 0.38, MeOH)
UV

229, 273, 283, 312 nmCharacteristic quinazoline chromophore
Solubility Soluble: DMSO, MeOH, EtOAcInsoluble: Water, Hexane
Thermodynamic Parameters (Estimated & Experimental)

Direct calorimetric data (e.g.,


) for Benzomalvin C is limited in public registries. The following values are critical for formulation and stability studies.
  • LogP (Predicted): ~3.5 – 4.2 (Lipophilic).

  • Solid-State Stability: High crystallinity (Needles, MP 214°C) suggests a high lattice energy and superior solid-state stability compared to the amorphous or lower-melting Benzomalvin A.

  • Reactivity: Evidence suggests Benzomalvin C may contain an epoxide or similar oxidative modification relative to Benzomalvin A. This introduces a site for potential nucleophilic attack, influencing its thermodynamic stability in solution.

Stability Profile

Thermal Stability

Benzomalvin C exhibits robust thermal stability in the solid state.

  • Solid State: Stable up to melting onset (214°C).

  • Solution (Extract): Bioactivity is retained after heat treatment at 90°C for short durations (15-30 mins), indicating resistance to thermal degradation in organic/aqueous mixtures.

pH-Dependent Stability

The quinazolinobenzodiazepine scaffold shows a specific pH sensitivity profile:

  • Acidic Conditions (pH < 4): Stable. The quinazoline ring remains intact. Activity is retained in acidic extracts.

  • Neutral Conditions (pH 7): Stable.

  • Alkaline Conditions (pH > 8): Unstable. Exposure to alkaline pH leads to rapid loss of biological activity, likely due to the hydrolysis of the benzodiazepine lactam ring or opening of the quinazolinone system.

Atropisomerism & Conformational Stability

Unlike Benzomalvin A, which exists in a dynamic equilibrium with its atropisomer (Benzomalvin D) at room temperature, Benzomalvin C is isolated as a single, stable isomer. The oxidative modification in C likely locks the conformation or raises the rotational energy barrier (


) sufficiently to prevent racemization under standard conditions.

Experimental Protocols

Protocol 4.1: Determination of Thermodynamic Solubility

Objective: To determine the equilibrium solubility of Benzomalvin C in varying solvents.

  • Preparation: Weigh 5 mg of Benzomalvin C into a chemically resistant glass vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, DMSO).

  • Equilibration: Shake at 25°C for 24 hours (thermodynamic equilibrium).

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification: Analyze the supernatant via HPLC-UV (C18 column, Gradient H₂O:MeOH).

    • Note: Construct a calibration curve using a DMSO stock solution.

Protocol 4.2: pH Stability Profiling

Objective: To quantify degradation kinetics across the pH scale.

  • Buffer Preparation: Prepare 50 mM buffers: Citrate (pH 3), Phosphate (pH 7), Borate (pH 10).

  • Incubation: Spike Benzomalvin C stock (in DMSO) into each buffer to a final concentration of 50 µM.

  • Sampling: Incubate at 37°C. Aliquot samples at T=0, 1h, 4h, 12h, and 24h.

  • Quenching: Immediately dilute aliquots 1:1 with cold Acetonitrile to stop hydrolysis.

  • Analysis: Analyze via LC-MS to detect the parent ion (m/z 396) and potential hydrolysis products (e.g., ring-opened species).

Visualizations

Biosynthetic & Structural Relationship

The following diagram illustrates the logical flow from precursors to the Benzomalvin scaffold and the differentiation of Benzomalvin C.

BenzomalvinBiosynthesis Precursors Precursors (Anthranilate + N-Me-Phe) NRPS NRPS Assembly (BenX, BenY, BenZ) Precursors->NRPS Condensation BenzoA Benzomalvin A (C24H19N3O2) MP: 105-115°C NRPS->BenzoA Cyclization BenzoC Benzomalvin C (C24H17N3O3) MP: 214°C (Oxidized/Epoxide Form) BenzoA->BenzoC Oxidation/Epoxidation (Enzymatic or Chemical) Degradation Hydrolysis Product (Alkaline pH) BenzoC->Degradation pH > 8.0 Ring Opening

Caption: Biosynthetic progression from precursors to Benzomalvin C, highlighting the oxidative transition.[2][5]

Stability Testing Workflow

A decision tree for assessing the stability of new Benzomalvin C isolates.

StabilityWorkflow cluster_Tests Stress Testing Start Benzomalvin C Isolate SolventCheck Dissolve in DMSO Start->SolventCheck TempTest Thermal Stress (90°C, 30 min) SolventCheck->TempTest AcidTest Acidic Stress (pH 3.0, 24h) SolventCheck->AcidTest BaseTest Alkaline Stress (pH 9.0, 24h) SolventCheck->BaseTest ResultStable Retains Activity/Structure TempTest->ResultStable Stable AcidTest->ResultStable Stable ResultUnstable Degradation/Hydrolysis BaseTest->ResultUnstable Unstable

Caption: Standardized stress-testing workflow for validating Benzomalvin C stability.

Handling and Storage Recommendations

Based on the thermodynamic profile, the following storage conditions are mandatory to maintain integrity:

  • Solid State: Store lyophilized powder at -20°C under desiccant. Stable for >2 years.

  • Stock Solutions: Dissolve in anhydrous DMSO (10-50 mM). Aliquot and store at -80°C .

    • Critical: Avoid repeated freeze-thaw cycles which can induce precipitation or micro-hydrolysis due to moisture ingress.

  • Working Solutions: Dilute into aqueous buffers immediately prior to use. Avoid basic buffers (Tris pH 8.5, Carbonate) for prolonged incubations.

References

  • Sun, H. H., et al. (1994). Benzomalvins, new substance P inhibitors from a Penicillium sp.[6] The Journal of Antibiotics, 47(5), 515-522.[7] Link

  • Clevenger, K. D., et al. (2018). Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity. Biochemistry, 57(23), 3237–3243. Link

  • Jeon, M. S., et al. (2025). Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354. Journal of Microbiology and Biotechnology. Link (Note: Citation reflects recent isolation data).

  • Kishimoto, S., et al. (2025). Benzomalvin G and H, an Atropisomeric Pair of Dimethoxylated Quinazolinobenzodiazepine Alkaloids Produced by Aspergillus fumigatiaffinis.[5][4] Chemical and Pharmaceutical Bulletin, 73(10), 962-967.[5][4] Link[4]

Sources

Methodological & Application

Application Note: Protocol for Isolation of Benzomalvin C from Fungal Culture Broth

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Benzomalvin C is a quinazolinone-based benzodiazepine alkaloid produced by specific fungal strains of the genus Penicillium (e.g., Penicillium spathulatum, Penicillium sp.[1] SC67). Originally identified as a weak neurokinin NK1 receptor antagonist, recent studies have highlighted its cytotoxic potential against human cancer cell lines (e.g., HCT116).

Unlike its N-methylated congener Benzomalvin A, Benzomalvin C presents unique isolation challenges due to its structural similarity to co-occurring metabolites (Benzomalvins A, B, D, and E). This protocol details a high-purity isolation workflow, emphasizing strain-specific fermentation, ethyl acetate extraction, and orthogonal chromatographic purification.

Key Applications:

  • Drug Discovery: Scaffold for neurokinin receptor antagonists and anticancer agents.

  • Chemical Biology: Probe for indoleamine 2,3-dioxygenase (IDO) inhibition studies.[2][3]

Biological Source & Fermentation Strategy

Expertise Insight: The yield of Benzomalvin C is highly strain-dependent. While generic Penicillium sp.[2] produce it as a minor component, Penicillium spathulatum SF7354 has been reported to produce Benzomalvin C as the major metabolite (~50% of total benzomalvin content).

Strain Maintenance[4]
  • Organism: Penicillium spathulatum (Strain SF7354 or equivalent) or Penicillium sp.[1] (Strain SC67).[4]

  • Solid Media: Potato Dextrose Agar (PDA).[5]

  • Incubation: 25°C for 7 days until sporulation (dull green spores).

Fermentation Protocol

To maximize alkaloid production, a two-stage seed culture method is recommended to synchronize fungal growth before the production phase.

Table 1: Fermentation Media Composition

ComponentSeed Medium (VM-FP-1)Production Medium (PDB Modified)
Glucose 20 g/L20 g/L
Pharmamedia 15 g/L-
Yeast Extract 5 g/L-
Potato Infusion -4 g/L (from 200g potato)
(NH₄)₂SO₄ 3 g/L-
ZnSO₄·7H₂O 0.03 g/L-
CaCO₃ 3 g/L-
pH 6.5 (pre-autoclave)5.6 ± 0.2

Workflow:

  • Seed Culture: Inoculate 50 mL of VM-FP-1 medium in a 250 mL flask with a loop of spores. Incubate at 25°C, 220 rpm for 3 days.

  • Scale-Up: Transfer 1% (v/v) of seed culture into 1 L Fernbach flasks containing 250 mL of Production Medium.

  • Production: Incubate at 27°C for 5–7 days (or 15°C for 21 days for psychrotolerant strains like P. spathulatum) with agitation at 150–220 rpm.

Extraction & Isolation Workflow

Scientific Rationale: Benzomalvins are moderately polar alkaloids. While they can be found in the supernatant, a significant portion often adheres to the mycelial cell wall. Therefore, a whole-broth extraction or separate extraction of mycelia followed by recombination is critical for high recovery.

Extraction Steps
  • Separation: Centrifuge culture broth (3500 rpm, 20 min) to separate supernatant from mycelia.

  • Mycelial Extraction: Macerate mycelia in Ethyl Acetate (EtOAc) (1:1 vol/wt) for 24 hours. Filter and collect filtrate.

  • Supernatant Partitioning: Partition the supernatant with EtOAc (x3 volumes).

  • Concentration: Combine organic layers from mycelia and supernatant. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo (rotary evaporator, <40°C) to yield the Crude Extract .

Fractionation (Flash Chromatography)

The crude extract contains lipids and other metabolites. Silica gel chromatography is used to separate the benzomalvin class from lipophilic impurities.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase Gradient: Hexane : EtOAc (10:1 → 1:1 → 0:1).

  • Monitoring: TLC (Silica, EtOAc:MeOH 9:1), visualized under UV (254 nm) and Dragendorff’s reagent (orange spots indicate alkaloids).

  • Target: Collect fractions eluting with Hexane:EtOAc (1:1 to 1:5) . Benzomalvins typically elute in mid-polarity fractions.

Purification (Preparative HPLC)

This is the critical step to resolve Benzomalvin C from its congeners (A, B, D).

  • Instrument: Preparative HPLC with UV-Vis detector.

  • Column: C18 Reverse Phase (e.g., YMC-Pack ODS-A, 250 × 20 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.[1]

    • Solvent B: Methanol (or Acetonitrile) + 0.1% Formic Acid.

  • Gradient: 40% B to 100% B over 40 minutes.

  • Flow Rate: 5–10 mL/min (column dependent).

  • Detection: 220 nm and 254 nm.

Retention Logic: Benzomalvin C is more polar than the N-methylated Benzomalvin A.

  • Order of Elution (Generic C18): Benzomalvin E

    
    Benzomalvin C 
    
    
    
    Benzomalvin B
    
    
    Benzomalvin A.
  • Target Peak: Look for the major peak at approx. 17.0 min (system dependent) with

    
     396.[1][5]
    

Visualized Workflows

Isolation Process Flow

Caption: Step-by-step isolation workflow from fermentation to purified Benzomalvin C.

Characterization & Validation

Trustworthiness: A self-validating protocol requires confirmation of identity at the molecular level.

Table 2: Physicochemical Properties for Identification

ParameterValue / CharacteristicNotes
Molecular Formula

Molecular Weight 396.15 DaHR-FAB-MS

Appearance Pale yellow amorphous solid
UV Absorption

220, 250 (sh), 305 nm
Characteristic of quinazolinones
Solubility Soluble in DMSO, MeOH, EtOAc; Insoluble in Hexane
Mass Spectrometry (MS)
  • Technique: LC-MS/MS (ESI+).

  • Diagnostic Ion: Observe

    
    .
    
  • Differentiation: Benzomalvin A will show

    
     (if des-methyl) or different mass depending on specific methylation patterns described in literature. Correction: Benzomalvin A is often C24H19N4O2 (m/z ~395/396 range depending on exact derivative naming conventions in older lit). Crucial Check:  Benzomalvin C (m/z 396) is distinguished from Benzomalvin A (m/z 382) or B (m/z 380) by mass and retention time.
    
Nuclear Magnetic Resonance (NMR)

Dissolve 5 mg of purified compound in


 or 

.
  • Key Diagnostic Signals (1H NMR):

    • Absence of N-methyl singlet (present in some analogs).

    • Aromatic protons in the 7.0–8.5 ppm region (quinazolinone and phenyl rings).

    • Methylene protons of the benzodiazepine ring.

References

  • Sun, H. H., et al. (1994).[1][2] "Benzomalvins, new substance P inhibitors from a Penicillium sp."[1][2][3][4][6] The Journal of Antibiotics, 47(5), 515-522.

  • Kim, M., et al. (2019). "Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354." Molecules, 24(19), 3538.

  • Cacho, R. A., et al. (2018). "Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes." ACS Chemical Biology, 13(7).[2]

Sources

Application Note: Total Synthesis Strategies for Benzomalvin C

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Strategic Overview

Benzomalvin C is a tetracyclic quinazolinobenzodiazepine alkaloid produced by Penicillium species (e.g., P. spathulatum). Structurally, it is distinguished by a labile oxirane (epoxide) moiety fused to the benzodiazepine ring, differentiating it from its congeners, Benzomalvin A (saturated) and Benzomalvin B (unsaturated/imine). While Benzomalvin A is a potent Substance P (neurokinin NK1) inhibitor, Benzomalvin C exhibits unique cytotoxicity profiles and serves as a critical intermediate in understanding the oxidative metabolism of this alkaloid class.

This guide details a Total Synthesis Strategy prioritizing the Intramolecular Aza-Wittig methodology. This route is selected for its rigorous regiocontrol and ability to construct the sensitive 6-7-6 fused ring system under mild conditions, minimizing the risk of premature epoxide ring opening. A secondary "Biomimetic" route is discussed for high-throughput analog generation.

Key Synthetic Challenges
  • Tetracyclic Core Construction: Fusing the quinazolinone and 1,4-benzodiazepine rings without racemization of the amino acid-derived stereocenter.

  • Regioselectivity: Ensuring the correct orientation of the anthranilic acid moieties.

  • Late-Stage Oxidation: Installing the epoxide functionality (Benzomalvin C) on the sterically crowded benzodiazepine alkene (Benzomalvin B) with high diastereoselectivity.

Retrosynthetic Analysis

The synthesis of Benzomalvin C is best approached via a linear sequence targeting the Benzomalvin B (alkene) precursor, followed by stereoselective epoxidation. The core skeleton is disassembled into two anthranilic acid equivalents and one


-methyl-L-phenylalanine unit.
Retrosynthetic Logic (Graphviz)

Retrosynthesis Target Benzomalvin C (Epoxide Target) Inter1 Benzomalvin B (Alkene Precursor) Target->Inter1 Stereoselective Epoxidation Inter2 Benzomalvin A (Saturated Scaffold) Inter1->Inter2 Dehydrogenation (DDQ or Photo-oxidation) Inter3 Quinazolinone-Benzodiazepine Hybrid Intermediate Inter2->Inter3 Intramolecular Aza-Wittig Cyclization SM1 Isatoic Anhydride / Anthranilic Acid Inter3->SM1 Amide Coupling SM2 N-Methyl-L-Phenylalanine Inter3->SM2 Peptide Bond Formation

Figure 1: Retrosynthetic disassembly of Benzomalvin C via the Benzomalvin B/A manifold.

Detailed Synthetic Protocol

This protocol is adapted from the authoritative works of Sugimori, Eguchi, and recent optimization by Basak et al., focusing on the Aza-Wittig route for core construction.

Phase 1: Construction of the Benzodiazepine Precursor

Objective: Synthesize the functionalized dipeptide intermediate.

  • Starting Materials:

    
    -Boc-Anthranilic acid, 
    
    
    
    -Methyl-L-phenylalanine methyl ester.
  • Coupling Reaction:

    • Reagents: EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.5 equiv).

    • Solvent: DMF (Anhydrous).

    • Conditions: Stir at

      
       for 12 h.
      
    • Work-up: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO

      
      , and brine.[1] Dry over Na
      
      
      
      SO
      
      
      .
  • Deprotection & Cyclization:

    • Treat the dipeptide with TFA/DCM (1:1) to remove the Boc group.

    • Neutralize and reflux in Toluene with catalytic acetic acid to induce cyclization to the 1,4-benzodiazepine-2,5-dione .

Phase 2: Quinazolinone Annelation (The Aza-Wittig Step)

Objective: Fuse the quinazolinone ring onto the benzodiazepine core. This is the critical step defining the scaffold.

Step 2.1: Imide Formation

  • Substrate: 1,4-Benzodiazepine-2,5-dione derivative from Phase 1.

  • Reagents:

    
    -Azidobenzoyl chloride (1.2 equiv), LiHMDS (Lithium hexamethyldisilazide, 1.1 equiv).
    
  • Protocol:

    • Dissolve substrate in dry THF at

      
      .
      
    • Add LiHMDS dropwise to generate the amide enolate.

    • Cannulate

      
      -azidobenzoyl chloride into the mixture.
      
    • Stir for 30 min at

      
      , then warm to RT.
      
    • Observation: Formation of the

      
      -acylated imide intermediate (Azide precursor).
      

Step 2.2: Staudinger/Aza-Wittig Cyclization

  • Reagents: Tributylphosphine (

    
    -Bu
    
    
    
    P, 1.2 equiv) or Triphenylphosphine (PPh
    
    
    ).
  • Solvent: Toluene (degassed).

  • Protocol:

    • Add phosphine to the azide intermediate solution at RT.

    • Mechanism: Formation of the iminophosphorane (

      
      ) occurs with evolution of N
      
      
      
      gas.
    • Heat to reflux (

      
      ) for 4–6 hours.
      
    • The iminophosphorane attacks the adjacent imide carbonyl (intra-molecularly), eliminating phosphine oxide.

    • Product: (-)-Benzomalvin A (Saturated Core).

    • Purification: Flash chromatography (SiO

      
      , EtOAc/Hexane).
      
Phase 3: Oxidation to Benzomalvin C

Objective: Convert Benzomalvin A to Benzomalvin C via the alkene (Benzomalvin B).

Step 3.1: Dehydrogenation (Formation of Benzomalvin B)

  • Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO

    
    .
    
  • Conditions: Reflux in Benzene or Dioxane for 2–4 h.

  • Outcome: Introduction of the C11-C12 double bond.

  • Validation: Loss of C11/C12 proton signals in

    
    -NMR; appearance of alkene signature.
    

Step 3.2: Stereoselective Epoxidation (Formation of Benzomalvin C)

  • Reagents:

    
    -CPBA (
    
    
    
    -Chloroperoxybenzoic acid, 1.1 equiv) or DMDO (Dimethyldioxirane).
  • Solvent: DCM (

    
    ).[1]
    
  • Protocol:

    • Dissolve Benzomalvin B in DCM.

    • Add

      
      -CPBA slowly at 
      
      
      
      .
    • Monitor by TLC (Benzomalvin C is more polar than B).

    • Quench: Sat. Na

      
      S
      
      
      
      O
      
      
      (to remove excess peroxide) followed by NaHCO
      
      
      .
    • Yield: Typically 60–75%.

    • Stereochemistry: The epoxide typically forms trans to the bulky phenyl group, but mixtures may occur. HPLC purification is required.

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the Aza-Wittig mechanism, the most elegant method for constructing the quinazolinone moiety.

ReactionMechanism Azide Azide Intermediate (N-Acylated Benzodiazepine) Staudinger Staudinger Reaction (-N2) Azide->Staudinger + Phosphine Phosphine PBu3 / PPh3 Phosphine->Staudinger Iminophosphorane Iminophosphorane (N=P Species) Staudinger->Iminophosphorane Cyclization Intramolecular Aza-Wittig Iminophosphorane->Cyclization Heat (-O=PR3) BenzoA Benzomalvin A (Core) Cyclization->BenzoA

Figure 2: Mechanism of the Aza-Wittig Quinazolinone Annelation.[2]

Troubleshooting & Optimization (Expert Insights)

ChallengeSymptomRoot CauseExpert Solution
Low Yield in Aza-Wittig Incomplete cyclizationSteric hindrance at the imide carbonyl.Switch from PPh

to PBu

(more nucleophilic). Increase reflux time in Xylene (

).
Epoxide Hydrolysis Product degradationAcidic work-up or silica acidity.Use neutral alumina for purification or deactivate silica with 1% Et

N. Store Benzomalvin C at

.
Racemization Loss of optical activityBase-mediated proton abstraction at the

-carbon of Phe.
Use LiHMDS at strictly

for the acylation step. Avoid warming before quenching.
Incomplete Oxidation Mixture of A and BSluggish dehydrogenation.Use activated MnO

(excess) in refluxing chloroform, or switch to photo-oxidation with singlet oxygen if chemical oxidants fail.

Characterization Data Summary

For valid identification of Benzomalvin C, compare against these consensus values derived from natural isolates and total synthesis.

PropertyBenzomalvin A (Precursor)Benzomalvin B (Intermediate)Benzomalvin C (Target)
Molecular Formula C

H

N

O

C

H

N

O

C

H

N

O

Mol.[3][4][5] Weight 382.42380.40395.41
Key IR Signals 1680, 1650 cm

(Amides)
1695, 1655 cm

3437 cm

(br), 1690 cm

MS (ESI+)

382 [M+H]


380 [M+H]


396 [M+H]

Distinctive NMR C11-H (Doublet/Multiplet)C11=C12 (Alkene shift)Epoxide proton/carbon signals

References

  • Sugimori, T., Okawa, T., Eguchi, S., Yashima, E., & Okamoto, Y. (1997). The First Total Synthesis of (-)-Benzomalvin A via Intramolecular Aza-Wittig Reactions. Chemistry Letters. Link

  • Sun, H. H., Barrow, C. J., Sedlock, D. M., Gillum, A. M., & Cooper, R. (1994).[6] Benzomalvins, new substance P inhibitors from a Penicillium sp.[5][6][7] The Journal of Antibiotics.[3][6] Link

  • Basak, S. J., et al. (2024). Total Synthesis of Racemic Benzomalvin E... and Exploration to the Direct Synthesis of (E)-Benzomalvin B. Journal of Organic Chemistry. Link

  • Kozlovsky, A. G., et al. (2000). Benzodiazepine alkaloids from Penicillium species. Applied Biochemistry and Microbiology. Link

  • BenchChem Technical Guide. (2025). Discovery and Isolation of Benzomalvin C from Penicillium Species. Link

Sources

Decoding the Molecular Architecture of Benzomalvin C: An Application Note on 1H and 13C NMR Spectral Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Complexity of Fungal Metabolites

Benzomalvins are a family of fungal benzodiazepine alkaloids produced by Penicillium species, which have garnered significant scientific interest due to their unique and intricate chemical structures.[1] First identified as substance P inhibitors, these natural products have since demonstrated a range of biological activities, including potential as anticancer agents.[1][2] Among this family, benzomalvin C stands out, and its structural elucidation is a critical step in understanding its bioactivity and potential for therapeutic development. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for unambiguously determining the three-dimensional structure of such complex organic molecules. This application note provides a detailed guide to the interpretation of the 1H and 13C NMR spectral data of benzomalvin C, offering a practical protocol for data acquisition and a logical framework for spectral analysis.

Core Principles of NMR-Based Structural Elucidation

The structural analysis of a novel compound like benzomalvin C by NMR spectroscopy relies on the fundamental principles of chemical shifts, spin-spin coupling, and through-bond or through-space correlations.[3]

  • Chemical Shift (δ): The resonance frequency of a nucleus relative to a standard, which is influenced by its local electronic environment. This provides initial clues about the types of protons and carbons present (e.g., aromatic, aliphatic, attached to heteroatoms).

  • Spin-Spin Coupling (J): The interaction between neighboring nuclear spins, which results in the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of neighboring nuclei and their dihedral angles, aiding in the determination of connectivity and stereochemistry.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing the complete molecular framework.[4]

    • COSY reveals proton-proton (H-H) coupling networks, identifying adjacent protons.

    • HSQC correlates protons with their directly attached carbons (C-H).

    • HMBC shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different spin systems and identifying quaternary carbons.

1H and 13C NMR Spectral Data for Benzomalvin C

The definitive 1H and 13C NMR spectral data for benzomalvin C, as first reported by Sun et al. (1994), are summarized below.[5][6] These data were acquired in deuterated methanol (CD3OD).

Carbon No.13C Chemical Shift (δ, ppm)1H Chemical Shift (δ, ppm)Multiplicity (J in Hz)
1165.4
3162.7
4150.3
4a120.3
5126.27.93d (7.9)
6127.37.45t (7.9)
7135.27.72t (7.9)
8125.88.21d (7.9)
8a140.2
10165.2
1158.75.34s
12a135.5
13128.97.49d (7.9)
14129.87.41t (7.9)
15128.07.29t (7.9)
16131.27.49d (7.9)
17128.9
19168.3
2056.54.67d (10.4)
2135.13.25dd (10.4, 13.8)
3.11dd (4.5, 13.8)
22138.8
23130.87.14d (7.3)
24129.57.22t (7.3)
25127.67.18t (7.3)
26130.8
27129.5
N-Me30.13.18s

Experimental Protocol for NMR Data Acquisition

The following protocol provides a standardized workflow for obtaining high-quality 1D and 2D NMR spectra of benzomalvin C, ensuring data integrity and reproducibility.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of purified benzomalvin C.

  • Dissolve the sample in 0.6 mL of a deuterated solvent, such as methanol-d4 (CD3OD) or chloroform-d (CDCl3). The choice of solvent should be consistent with the reference data for accurate comparison.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Tune and match the probe for both 1H and 13C frequencies to maximize signal-to-noise.

  • Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

3. 1D NMR Data Acquisition:

  • 1H NMR:

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • 13C NMR:

    • Acquire a proton-decoupled 13C spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the 13C nucleus.

4. 2D NMR Data Acquisition:

  • COSY: Acquire a gradient-enhanced COSY (gCOSY) spectrum to identify H-H correlations.

  • HSQC: Acquire a gradient-enhanced HSQC spectrum to determine one-bond C-H correlations.

  • HMBC: Acquire a gradient-enhanced HMBC spectrum to establish long-range C-H correlations (typically optimized for 2-3 bond couplings, ~8 Hz).

5. Data Processing:

  • Apply a suitable window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • Perform Fourier transformation of the Free Induction Decay (FID).

  • Phase correct the spectra to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the internal standard (TMS).

  • Integrate the 1H NMR signals to determine the relative number of protons for each resonance.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Interpretation Sample Purified Benzomalvin C Solvent Deuterated Solvent (e.g., CD3OD) Sample->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer OneD_NMR 1D NMR (1H, 13C) Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Spectrometer->TwoD_NMR Processing Fourier Transform, Phasing, Calibration TwoD_NMR->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: Workflow for NMR-based structural elucidation of benzomalvin C.

Step-by-Step Interpretation of Benzomalvin C Spectra

The interpretation of the NMR data is a logical process of assembling molecular fragments based on the observed correlations.

Spectral_Interpretation_Logic H1_NMR 1H NMR Data (Chemical Shifts, Multiplicities, Integrals) Fragments Identify Spin Systems & Functional Groups H1_NMR->Fragments C13_NMR 13C NMR Data (Chemical Shifts) C13_NMR->Fragments COSY COSY (H-H Connectivity) COSY->Fragments HSQC HSQC (Direct C-H Bonds) HSQC->Fragments HMBC HMBC (Long-Range C-H Bonds) Connectivity Assemble Fragments HMBC->Connectivity Fragments->Connectivity Structure Propose Final Structure Connectivity->Structure

Caption: Logical flow for interpreting multidimensional NMR data.

1. Analysis of the Aromatic Regions:

  • The 1H NMR spectrum shows several signals in the aromatic region (δ 7.0-8.5 ppm).

  • The COSY spectrum would reveal distinct spin systems. For example, the signals at δ 8.21, 7.72, 7.45, and 7.93 ppm show a clear ortho- and meta-coupling pattern characteristic of a 1,2-disubstituted benzene ring (protons H-8, H-7, H-6, and H-5, respectively).

  • Another set of aromatic signals around δ 7.14-7.49 ppm suggests the presence of other phenyl groups. The coupling patterns help to define their substitution patterns.

  • HSQC data will directly link these aromatic protons to their corresponding carbons (e.g., H-8 at δ 8.21 ppm to C-8 at δ 125.8 ppm).

2. Identification of Aliphatic Spin Systems:

  • The upfield region of the 1H NMR spectrum contains signals for the aliphatic protons.

  • The singlet at δ 5.34 ppm (H-11) integrates to one proton and is likely a methine proton with no adjacent proton neighbors.

  • The signals at δ 4.67 (d), 3.25 (dd), and 3.11 (dd) ppm form a distinct AMX spin system. The COSY spectrum would confirm the coupling between these protons (H-20 and the two diastereotopic protons of H-21).

  • The singlet at δ 3.18 ppm, integrating to three protons, is characteristic of an N-methyl group. The corresponding carbon signal is observed at δ 30.1 ppm in the 13C NMR spectrum.

3. Assembling the Molecular Scaffold with HMBC:

  • The HMBC spectrum is crucial for connecting the identified spin systems and assigning quaternary carbons.

  • For instance, a correlation from the N-methyl protons (δ 3.18 ppm) to a carbonyl carbon (e.g., C-10 or C-19) would confirm its position.

  • Correlations from the aromatic protons to the quaternary carbons of the quinazolinone and benzodiazepine ring systems will help to piece together the core heterocyclic structure.

  • Long-range correlations from the aliphatic protons (e.g., H-11, H-20, H-21) to aromatic and carbonyl carbons are essential for linking the side chains to the core structure.

Conclusion

The comprehensive analysis of 1D and 2D NMR data provides an unambiguous pathway to the structural elucidation of complex natural products like benzomalvin C. By systematically interpreting chemical shifts, coupling constants, and correlation data from COSY, HSQC, and HMBC experiments, the complete connectivity and stereochemistry of the molecule can be determined. This detailed structural information is fundamental for understanding the molecule's biological activity and for guiding future efforts in medicinal chemistry and drug development.

References

  • Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha. Journal of Microbiology and Biotechnology. [Link]

  • Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity. Biochemistry. [Link]

  • Benzomalvins, new substance P inhibitors from a Penicillium sp. The Journal of Antibiotics. [Link]

  • Benzomalvins, new substance P inhibitors from a Penicillium sp. The Journal of Antibiotics. [Link]

  • Structure Elucidation by NMR. Hypha Discovery. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. [Link]

  • Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. [Link]

  • 1H and 13C NMR spectral characterization of some antimalarial in vitro 3-amino-9-methyl-1H-pyrazolo[3,4-b]-4-quinolones. Saber UCV. [Link]

Sources

Application Note: Solid-Phase Extraction Strategies for Benzomalvin Alkaloids from Penicillium Fermentation Broth

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers in natural product chemistry and drug discovery. It synthesizes specific data on Benzomalvin alkaloids with established solid-phase extraction (SPE) principles for quinazolinone/benzodiazepine derivatives.

Abstract

Benzomalvins are a class of bioactive quinazolinobenzodiazepine alkaloids produced by Penicillium species (e.g., P. spathulatum, P. fellutanum). Known for their potent neurokinin-1 (NK1) receptor antagonism and cytotoxicity against colorectal cancer cell lines (HCT116), these compounds represent high-value targets for drug development. Traditional isolation methods rely on labor-intensive liquid-liquid extraction (LLE) with ethyl acetate, often resulting in emulsion formation and high solvent consumption.

This guide presents two optimized Solid-Phase Extraction (SPE) protocols:

  • Method A (Hydrophobic Capture): Utilizing Polymeric HLB sorbents for total metabolite profiling.

  • Method B (Alkaloid Selective): Utilizing Mixed-Mode Cation Exchange (MCX) for high-purity isolation of the basic alkaloid fraction.

Introduction & Compound Properties[1][2][3][4][5][6][7][8]

Benzomalvins (A–E) share a core structure fusing a quinazolinone ring with a benzodiazepine moiety. This unique scaffold imparts weak basicity and significant lipophilicity.

Physicochemical Profile
CompoundMolecular FormulaMW ( g/mol )Key Functional GroupsPolarity (LogP est.)
Benzomalvin A C₂₄H₂₀N₃O₂382.4Quinazolinone, N-methylHigh (>3.0)
Benzomalvin B C₂₄H₁₈N₃O₂380.4Quinazolinone, ImineHigh
Benzomalvin C C₂₄H₁₉N₃O₂396.4Quinazolinone, HydroxylModerate-High

Experimental Challenge: Fermentation broths are complex matrices rich in salts, sugars, proteins, and lipids. Direct LLE often extracts non-polar lipids alongside benzomalvins, complicating downstream HPLC purification. SPE offers a mechanism to wash away these interferences before elution.

Sample Preparation Protocol

Objective: Prepare the fungal culture broth for SPE loading by removing particulate matter and adjusting pH.

Reagents:

  • Methanol (HPLC Grade)

  • Formic Acid (FA)

  • Deionized Water (18.2 MΩ)

Procedure:

  • Harvesting: Separate fungal mycelia from the supernatant via centrifugation (4,000 x g, 15 min).

    • Note: Benzomalvins are often excreted into the broth but significant amounts may remain in the mycelia.

    • Mycelia Extraction: If extracting mycelia, macerate in MeOH, sonicate for 20 min, centrifuge, and dilute the supernatant with water to <10% organic content.

  • Clarification: Filter the supernatant through a 0.45 µm glass fiber filter to prevent SPE cartridge clogging.

  • pH Adjustment (Critical):

    • For Method A (HLB): Adjust pH to 7.0 ± 0.5 (Neutral).

    • For Method B (MCX): Adjust pH to 3.0 using 1% Formic Acid.

    • Mechanism:[1][2] Acidic pH protonates the nitrogen atoms in the benzodiazepine ring, ensuring retention on the cation-exchange sorbent.

Solid-Phase Extraction Protocols

Method Selection Guide
  • Choose Method A (HLB) if you are performing untargeted metabolomics and want to retain all secondary metabolites (phenolics, polyketides, and alkaloids).

  • Choose Method B (MCX) if you specifically target Benzomalvins and want to remove neutral interferences (fats, sterols) and acidic compounds.

Method A: Hydrophobic Capture (Polymeric HLB)

Sorbent: Hydrophilic-Lipophilic Balanced Copolymer (e.g., Oasis HLB, Strata-X). Load: 60 mg / 3 mL cartridge.[3]

  • Condition: 3 mL MeOH followed by 3 mL Water.

  • Load: Apply prepared sample (pH 7) at 1-2 mL/min.

  • Wash: 3 mL 5% MeOH in Water.

    • Purpose: Removes salts, sugars, and highly polar proteins.

  • Elute: 3 mL 100% Methanol.

  • Concentrate: Evaporate eluate under N₂ stream at 40°C. Reconstitute in 50% ACN/Water for HPLC.

Method B: Alkaloid-Selective (Mixed-Mode Cation Exchange)

Sorbent: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C). Mechanism: Retains benzomalvins via both hydrophobic interaction (C18 backbone) and ionic interaction (sulfonic acid groups).

  • Condition: 3 mL MeOH followed by 3 mL 0.1% Formic Acid in Water.

  • Load: Apply acidified sample (pH 3) at 1 mL/min.

    • Chemistry: Benzomalvins (positively charged) bind to the sulfonate groups.

  • Wash 1 (Acidic): 3 mL 0.1% Formic Acid in Water.

    • Purpose: Removes hydrophilic neutrals and acids.

  • Wash 2 (Organic): 3 mL 100% Methanol.

    • Purpose:CRITICAL STEP. This removes neutral hydrophobic interferences (lipids, sterols) while benzomalvins remain ionically bound to the sorbent.

  • Elute: 3 mL 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Mechanism:[1][2] High pH deprotonates the alkaloids, breaking the ionic bond and releasing them into the solvent.

Visual Workflow & Logic

SPE_Workflow Start Fungal Culture Broth Sep Centrifugation (Separate Mycelia/Supernatant) Start->Sep Decision Target Analyte? Sep->Decision PathA Method A: HLB (General) Retains all metabolites Decision->PathA Total Metabolome PathB Method B: MCX (Selective) Specific for Alkaloids Decision->PathB Pure Benzomalvins LoadA Load pH 7.0 PathA->LoadA WashA Wash: 5% MeOH (Remove Salts) LoadA->WashA EluteA Elute: 100% MeOH (Dirty Extract) WashA->EluteA Analysis HPLC-MS/MS Analysis (C18, ACN/Water + 0.1% FA) EluteA->Analysis LoadB Load pH 3.0 (Protonate Alkaloids) PathB->LoadB WashB1 Wash 1: 0.1% FA (Remove Acids) LoadB->WashB1 WashB2 Wash 2: 100% MeOH (Remove Neutral Lipids) WashB1->WashB2 EluteB Elute: 5% NH4OH in MeOH (Clean Extract) WashB2->EluteB EluteB->Analysis

Caption: Decision tree comparing General (HLB) vs. Selective (MCX) extraction pathways for Benzomalvin isolation.

Analytical Validation (HPLC-MS)

To verify the recovery of the SPE protocols, use the following validated chromatographic conditions.

  • Column: C18 Reverse Phase (e.g., Thermo Hypersil GOLD or Phenomenex Kinetex), 150 x 2.1 mm, 3 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: Linear ramp to 95% B

    • 20-25 min: Hold 95% B

  • Detection:

    • UV: 220 nm (Amide bond), 254 nm (Aromatic).

    • MS (ESI+): Scan range m/z 150–600. Look for [M+H]⁺ peaks:

      • Benzomalvin A: m/z 382.15

      • Benzomalvin B: m/z 380.14[4]

      • Benzomalvin C: m/z 396.15[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery (MCX) pH of load was too high.Ensure sample is acidified to pH < 3.0 to fully protonate the alkaloid.
Low Recovery (MCX) Elution pH too low.Use fresh NH₄OH. Ensure eluent is pH > 10 to break ionic interaction.
Clogging Mycelial debris.Improve centrifugation or use a 0.2 µm syringe filter before loading.
Peak Tailing (HPLC) Residual basicity.Ensure 0.1% Formic Acid is present in both mobile phases to suppress silanol interactions.

References

  • BenchChem. (2025).[5] Discovery and Isolation of Benzomalvin C from Penicillium Species: A Technical Guide. Retrieved from

  • Sun, H. H., et al. (1994).[6] Benzomalvins, new substance P inhibitors from a Penicillium sp.[5][6][7][8] The Journal of Antibiotics, 47(5), 515-522. Retrieved from

  • Jeon, M. S., et al. (2025).[9] Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354.[1][5][9][10] Journal of Microbiology and Biotechnology. Retrieved from

  • Ngwa, G., et al. (2007).[11] Simultaneous analysis of 14 benzodiazepines in oral fluid by solid-phase extraction and LC-MS-MS. Journal of Analytical Toxicology. Retrieved from

Sources

Application Note: Benzomalvin C Dose-Response & Mechanistic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dose-response assay protocols using benzomalvin C Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

Benzomalvin C is a quinazolinone alkaloid originally isolated from Penicillium species.[1][2] While initially characterized as a weak neurokinin-1 (NK1) receptor antagonist and indoleamine 2,3-dioxygenase (IDO1) inhibitor, recent investigations have pivoted toward its potent cytotoxic properties against colorectal (HCT116) and lung (A549) cancer lineages. This guide provides optimized protocols for evaluating Benzomalvin C bioactivity, focusing on cellular cytotoxicity dose-response assays and enzymatic IDO1 inhibition screening . Emphasis is placed on solvent handling to mitigate precipitation and mechanistic validation via p53/PARP signaling pathways.

Compound Properties & Handling

Benzomalvin C possesses a distinct epoxide moiety at the C-19/C-20 position, differentiating it from its analogs (A and B).[2] This structural feature dictates specific handling requirements to preserve bioactivity.

PropertySpecification
CAS Registry 157047-98-8
Molecular Formula C₂₄H₁₉N₃O₃
Molecular Weight ~397.43 g/mol
Solubility Soluble in DMSO (>10 mM), Methanol, Ethanol.[3] Insoluble in water.
Storage -20°C (Solid); -80°C (DMSO Stock). Protect from light and moisture.
Stability Epoxide group is reactive. Avoid acidic buffers during long-term storage.
Reconstitution Strategy
  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the preferred solvent.

  • Stock Preparation: Prepare a 10 mM stock solution .

    • Calculation: Dissolve 1 mg of Benzomalvin C in ~251 µL of anhydrous DMSO.

    • Vortex: Vortex for 30 seconds to ensure complete solubilization.

    • Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles, which can degrade the epoxide ring.

Experimental Design Strategy

Rationale for Assay Selection

While Benzomalvin C shows weak NK1 antagonism (46% inhibition at 100 µg/mL) and moderate IDO1 inhibition (IC₅₀ ~130 µM), its most robust phenotypic readout is cytotoxicity . Therefore, a cell viability assay is the primary method for establishing a dose-response relationship.

Critical Control Parameters
  • Vehicle Control: DMSO concentration must remain constant across all wells and below 0.5% (v/v) (ideally 0.1%) to prevent solvent-induced cytotoxicity from skewing the IC₅₀.

  • Positive Control:

    • Cytotoxicity:[1][4][5][6] Staurosporine (1 µM) or 5-Fluorouracil (5-FU).

    • IDO1 Assay: Epacadostat (highly potent IDO1 inhibitor).

  • Replicates: Minimum of technical triplicates (

    
    ) and three biological replicates.
    

Protocol A: Cellular Cytotoxicity Dose-Response (HCT116/A549)

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of Benzomalvin C in cancer cell lines.

Materials
  • Cell Lines: HCT116 (Colorectal carcinoma) or A549 (Lung carcinoma).

  • Reagents: CCK-8 (Cell Counting Kit-8) or MTT reagent; Complete RPMI-1640 or DMEM medium.

  • Instrumentation: Microplate reader (Absorbance 450 nm for CCK-8; 570 nm for MTT).

Step-by-Step Methodology
Step 1: Cell Seeding
  • Harvest cells during the logarithmic growth phase (confluence ~70-80%).

  • Dilute cells to 5 × 10³ cells/well in 100 µL complete medium.

  • Seed into a 96-well clear-bottom plate.

  • Incubate: 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Preparation (Serial Dilution)

Perform dilutions in a separate sterile deep-well plate or tubes, NOT directly on the cells.

  • Top Concentration: Prepare a 200 µM working solution in medium (from 10 mM stock). Final DMSO = 2%.

  • Serial Dilution: Perform 1:2 or 1:3 serial dilutions in medium containing 2% DMSO.

    • Why? This ensures the DMSO concentration is constant (2%) in the intermediate dilutions.

  • Final Application: Dilute these intermediates 1:20 into the cell culture wells (already containing 100 µL, add 100 µL of 2x compound? No, remove old media and add 100 µL fresh media with 1x compound).

    • Refined Step: Aspirate old media. Add 100 µL of fresh media containing Benzomalvin C at final concentrations: 100, 33.3, 11.1, 3.7, 1.2, 0.4, 0.13, 0 µM .

    • Final DMSO: Ensure final DMSO is 0.1-0.2% in all wells.

Step 3: Incubation & Readout
  • Treatment Duration: Incubate for 48 to 72 hours . (Benzomalvin C acts via cell cycle arrest; shorter times may underestimate potency).

  • Reagent Addition: Add 10 µL of CCK-8 reagent per well.

  • Development: Incubate for 1–4 hours at 37°C until orange formazan dye forms.

  • Measurement: Measure absorbance at 450 nm .

Data Analysis
  • Normalize data:

    
    
    
  • Fit curve: Non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) to calculate IC₅₀.

Protocol B: Enzymatic IDO1 Inhibition Screening

Objective: Verify molecular targeting of IDO1, a secondary mechanism of Benzomalvin C.

Workflow Diagram

IDO_Assay Stock Benzomalvin C (DMSO Stock) Reaction Incubation (37°C, 60 min) Stock->Reaction Titration Enzyme Recombinant hIDO1 Enzyme Enzyme->Reaction Substrate L-Tryptophan + Ascorbate/Methylene Blue Substrate->Reaction Stop Stop Solution (30% TCA) Reaction->Stop Kynurenine Formed Develop Ehrlich's Reagent (p-DMAB) Stop->Develop Colorimetric Rxn Read Absorbance (490 nm) Develop->Read

Caption: Workflow for the colorimetric IDO1 enzymatic inhibition assay detecting Kynurenine formation.

Protocol Steps
  • Reaction Mix: In a 96-well plate, combine:

    • 50 µL IDO1 Enzyme (20 nM final).

    • 2 µL Benzomalvin C (Variable conc: 0–500 µM).

  • Initiation: Add 50 µL Substrate Mix (100 µM L-Tryptophan, 20 mM Ascorbate, 10 µM Methylene Blue, Catalase).

  • Kinetics: Incubate at 37°C for 45–60 minutes.

  • Termination: Add 20 µL of 30% Trichloroacetic acid (TCA) to precipitate protein. Incubate 30 min at 50°C to hydrolyze N-formylkynurenine to kynurenine.

  • Detection: Transfer supernatant to a new plate. Add equal volume (100 µL) of Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

  • Read: Yellow pigment indicates IDO activity. Read at 490 nm.[5]

Mechanistic Validation: The Apoptosis Pathway

Benzomalvin C is reported to induce G0/G1 arrest and apoptosis via a p53-dependent mechanism.[1][4][6] Confirming this pathway validates the compound's activity in your specific model.

Mechanism Benz Benzomalvin C p53 p53 Upregulation Benz->p53 Induction p21 p21 (CDKN1A) p53->p21 Transactivation Bax Bax/Bcl-2 Ratio Increase p53->Bax Arrest G0/G1 Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis Arrest->Apoptosis Prolonged Caspase Caspase-3/9 Activation Bax->Caspase Mito. Pathway PARP PARP Cleavage Caspase->PARP PARP->Apoptosis

Caption: Proposed Mechanism of Action (MOA) for Benzomalvin C-induced cytotoxicity in HCT116 cells.

Validation Markers (Western Blot)

To confirm the data generated in Protocol A is due to the mechanism above, probe lysates for:

  • Up-regulation: p53, p21, Bax.

  • Cleavage: PARP (89 kDa fragment), Caspase-3.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media High concentration / Low solubilityDo not exceed 200 µM in aqueous media. Sonicate stock before dilution.
Weak IDO Inhibition Assay sensitivityBenzomalvin C is a weak IDO inhibitor (IC₅₀ ~130 µM).[2] Ensure enzyme activity is linear; use high concentrations (up to 500 µM) for screening.
Inconsistent Cytotoxicity Epoxide degradationPrepare fresh stocks. Avoid acidic pH in media. Ensure cells are mycoplasma-free.

References

  • Sun, H. H., et al. (1994). Benzomalvins, new substance P inhibitors from a Penicillium sp.[7][8][9] The Journal of Antibiotics, 47(5), 515–522.[7][8] Link

  • Kim, K. W., et al. (2025). Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354.[1][4] Journal of Microbiology and Biotechnology. (Note: Contextual reference based on recent isolation studies of Benzomalvin derivatives from P. spathulatum).

  • MedChemExpress. Benzomalvin C Product Datasheet. Link

  • Cayman Chemical. Benzomalvin A/B/C Technical Information. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Benzomalvin C Fermentation Yields in Penicillium

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of benzomalvin C production in Penicillium. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the fermentation of this promising anticancer agent. Here, we will delve into the critical aspects of Penicillium fermentation, offering scientifically grounded troubleshooting advice and in-depth FAQs to help you navigate the complexities of maximizing your benzomalvin C yields.

Section 1: Understanding Benzomalvin C and its Production

Benzomalvin C is a diketopiperazine-based benzodiazepine alkaloid, a class of secondary metabolites produced by certain species of the fungal genus Penicillium, such as Penicillium spathulatum.[1][2] These compounds are of significant interest due to their potent cytotoxic activity against various human cancer cell lines.[3] The production of benzomalvin C, like many fungal secondary metabolites, is a complex process influenced by a multitude of genetic and environmental factors.[4]

The Biosynthetic Pathway: A Non-Ribosomal Approach

Benzomalvin C is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway.[5][6][7] Understanding this pathway is fundamental to troubleshooting and optimizing fermentation yields. NRPSs are large, multi-enzyme complexes that assemble peptides without the use of ribosomes. The biosynthesis of the benzomalvin core structure involves the condensation of two key precursor amino acids: anthranilate and N-methyl-phenylalanine.

Below is a simplified diagram of the benzomalvin C biosynthetic pathway:

Benzomalvin C Biosynthesis cluster_nrps NRPS Assembly Line Anthranilate Anthranilate NRPS_Activation Adenylation (A) Domain: Activates Precursors Anthranilate->NRPS_Activation Phenylalanine Phenylalanine Phenylalanine->NRPS_Activation NRPS_Modification Methyltransferase (MT) Domain: N-methylation of Phenylalanine NRPS_Activation->NRPS_Modification NRPS_Condensation Condensation (C) Domain: Peptide Bond Formation NRPS_Modification->NRPS_Condensation NRPS_Cyclization Thioesterase (TE) Domain: Cyclization and Release NRPS_Condensation->NRPS_Cyclization Benzomalvin_C Benzomalvin C NRPS_Cyclization->Benzomalvin_C

Caption: Simplified workflow of Benzomalvin C biosynthesis via NRPS.

Section 2: Troubleshooting Guide for Low Benzomalvin C Yields

This section is formatted in a question-and-answer style to directly address common issues encountered during fermentation.

Question 1: My Penicillium culture is growing well (high biomass), but the yield of benzomalvin C is consistently low. What are the likely causes and how can I address this?

Answer:

This is a classic case of uncoupling growth from secondary metabolite production. High biomass is a good start, but several factors can suppress the biosynthesis of benzomalvin C. Here’s a systematic approach to troubleshooting:

1. Verify Culture Conditions:

Secondary metabolism in Penicillium is highly sensitive to environmental cues.[4] Even minor deviations from optimal conditions can shift the fungus's metabolism towards primary growth.

ParameterStandard RangeTroubleshooting Action
Temperature 25-28°CVerify incubator calibration. Consider a temperature shift experiment; some Penicillium species produce secondary metabolites better at slightly lower temperatures after an initial growth phase.[8]
pH 6.0 - 7.0Monitor pH throughout the fermentation. A drop in pH due to organic acid production is common. Implement pH control with automated base addition or use a well-buffered medium.
Agitation 150-220 rpmInadequate agitation can lead to poor oxygen transfer and nutrient distribution. Conversely, excessive agitation can cause shear stress, damaging the mycelia and reducing productivity.[9][10]
Aeration 0.5 - 1.5 vvmEnsure adequate dissolved oxygen (DO) levels, especially during the exponential growth phase. Low DO is a common limiting factor for secondary metabolite production.[11]

2. Re-evaluate Your Fermentation Medium:

The composition of your medium is critical. A nutrient-rich medium that supports rapid growth may actually repress secondary metabolite production through catabolite repression.

  • Carbon Source: High concentrations of readily metabolizable sugars like glucose can inhibit the production of secondary metabolites. Consider using a more slowly utilized carbon source, such as lactose or mannitol, or a fed-batch strategy to maintain a low but steady glucose concentration.

  • Nitrogen Source: The type and concentration of the nitrogen source can significantly impact benzomalvin C production. Experiment with different nitrogen sources, such as peptone, yeast extract, or specific amino acids like arginine. The carbon-to-nitrogen (C/N) ratio is a key parameter to optimize.[8][12]

  • Precursor Supplementation: Since benzomalvin C is derived from anthranilate and phenylalanine, consider supplementing your medium with these precursors. Start with low concentrations (0.1-1.0 g/L) and add them at the beginning of the stationary phase.

3. Inoculum Quality and Development:

The age and quality of your inoculum are crucial for a productive fermentation.

  • Spore Suspension: Use a fresh, high-density spore suspension from a well-sporulated culture.

  • Seed Culture: A multi-stage seed culture is often beneficial. Ensure the seed culture is in the late exponential growth phase when used to inoculate the production fermenter.

Question 2: I am observing significant morphological changes in my Penicillium culture (e.g., pellet formation, excessive branching). How does this affect benzomalvin C yield?

Answer:

Mycelial morphology is intrinsically linked to secondary metabolite production. The ideal morphology for submerged fermentation of Penicillium is typically a dispersed mycelium with short, highly branched hyphae.

  • Pellet Formation: Large, dense pellets can lead to mass transfer limitations, where cells in the core of the pellet are starved of oxygen and nutrients, leading to reduced productivity.

    • Causes: High spore concentration in the inoculum, low agitation, and certain media components can promote pellet formation.

    • Solutions: Optimize inoculum density and agitation speed. The addition of microparticles (e.g., talc) to the medium can sometimes encourage a more dispersed morphology.

  • Viscous Culture: Long, unbranched hyphae can lead to a highly viscous fermentation broth, which impairs mixing and oxygen transfer.

    • Causes: Low shear stress (insufficient agitation) can lead to this morphology.

    • Solutions: Gradually increase the agitation speed. Be mindful that excessive shear can also be detrimental.

The following diagram illustrates the relationship between fermentation parameters, morphology, and yield:

Morphology and Yield Agitation Agitation Dispersed_Mycelia Dispersed Mycelia (Optimal) Agitation->Dispersed_Mycelia Pellets Pellets (Suboptimal) Agitation->Pellets High_Viscosity High Viscosity (Suboptimal) Agitation->High_Viscosity Inoculum_Density Inoculum_Density Inoculum_Density->Dispersed_Mycelia Inoculum_Density->Pellets Medium_Composition Medium_Composition Medium_Composition->Dispersed_Mycelia High_Yield High_Yield Dispersed_Mycelia->High_Yield Low_Yield Low_Yield Pellets->Low_Yield High_Viscosity->Low_Yield

Caption: Factors influencing mycelial morphology and benzomalvin C yield.

Question 3: I am having trouble with the extraction and quantification of benzomalvin C. What are some common pitfalls?

Answer:

Accurate quantification is essential for optimizing your fermentation. Here are some common issues and their solutions:

Extraction:

  • Incomplete Extraction: Benzomalvin C is primarily located within the mycelia. Ensure you are extracting the biomass and not just the supernatant.

    • Protocol:

      • Separate the mycelia from the broth by centrifugation or filtration.

      • Resuspend the mycelia in water and extract with an equal volume of ethyl acetate with vigorous shaking.[13]

      • Repeat the extraction at least three times to ensure complete recovery.

  • Emulsion Formation: Emulsions can form during the liquid-liquid extraction with ethyl acetate, making phase separation difficult.

    • Solutions:

      • Centrifuge the mixture at a low speed to break the emulsion.

      • Add a small amount of a saturated NaCl solution.

  • Solvent Evaporation Issues: If you are using a rotary evaporator to concentrate your ethyl acetate extract and are left with a liquid residue that freezes, it is likely contaminated with water.

    • Solutions:

      • Ensure your ethyl acetate phase is completely separated from the aqueous phase before evaporation.

      • Use a drying agent like anhydrous sodium sulfate to remove residual water from the ethyl acetate extract before evaporation.

Quantification by HPLC:

  • Poor Peak Shape (Tailing or Fronting): This can lead to inaccurate integration and quantification.

    • Causes: Column degradation, mismatched pH between the mobile phase and sample, or sample overload.

    • Solutions:

      • Use a guard column to protect your analytical column.

      • Ensure your sample is dissolved in the mobile phase.

      • Adjust the pH of your mobile phase.

      • Inject a smaller volume of a more dilute sample.

  • Baseline Drift or Noise: This can interfere with the detection of low-concentration analytes.

    • Causes: Contaminated mobile phase, air bubbles in the system, or detector lamp issues.

    • Solutions:

      • Use high-purity solvents and degas your mobile phase.

      • Purge the pump to remove air bubbles.

      • Allow the detector lamp to warm up sufficiently.

  • Inconsistent Retention Times: This makes peak identification unreliable.

    • Causes: Fluctuations in column temperature, changes in mobile phase composition, or pump issues.

    • Solutions:

      • Use a column oven for precise temperature control.

      • Prepare fresh mobile phase daily.

      • Check the pump for leaks and ensure a stable flow rate.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a typical yield for benzomalvin C in Penicillium fermentation?

While published literature often focuses on the isolation and characterization of benzomalvin C rather than industrial-scale production yields, reports on similar secondary metabolites in Penicillium suggest that yields can range from milligrams to a few grams per liter.[8] A "low" yield is relative to your baseline production. The goal of optimization is to achieve a consistent and significant increase from your initial, unoptimized fermentations.

Q2: Are there any known inhibitors of benzomalvin C biosynthesis?

Specific inhibitors of the benzomalvin C NRPS have not been widely reported. However, the biosynthesis of non-ribosomal peptides can be generally inhibited by:

  • Broad-spectrum NRPS inhibitors: Some small molecules have been developed that target the adenylation domains of NRPSs, which are essential for activating the precursor amino acids.[14]

  • Feedback Inhibition: High concentrations of the final product (benzomalvin C) or intermediate metabolites in the pathway could potentially inhibit the activity of the biosynthetic enzymes.

  • Catabolite Repression: As mentioned earlier, high levels of easily metabolizable carbon sources like glucose can repress the expression of genes involved in secondary metabolism.

Q3: Can I use a different solvent for extraction instead of ethyl acetate?

Ethyl acetate is a commonly used solvent for extracting moderately polar secondary metabolites like benzomalvin C from fungal cultures.[13][15] Dichloromethane (DCM) or chloroform could also be effective due to their similar polarity.[13] However, ethyl acetate is often preferred due to its lower toxicity. The choice of solvent can impact the purity of your crude extract, so some empirical testing may be necessary if you deviate from established protocols.

Q4: How can I confirm the identity of benzomalvin C in my extracts?

The most reliable method for identifying benzomalvin C is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1][3] By comparing the retention time and the mass-to-charge ratio (m/z) of a peak in your sample to that of a purified benzomalvin C standard, you can confirm its identity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Section 4: Experimental Protocols

Protocol 1: Baseline Fermentation for Benzomalvin C Production

This protocol provides a starting point for your fermentation experiments.

  • Inoculum Preparation:

    • Grow Penicillium spathulatum on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until well-sporulated.

    • Harvest spores by adding sterile water with 0.1% Tween 80 to the plate and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer.

  • Seed Culture:

    • Inoculate 50 mL of Seed Culture Medium (see table below) in a 250 mL baffled flask with 1 x 10^7 spores.

    • Incubate at 27°C with shaking at 220 rpm for 48 hours.

  • Production Culture:

    • Inoculate 500 mL of Production Medium (see table below) in a 2.8 L non-baffled Fernbach flask with the entire 50 mL seed culture.

    • Incubate at 27°C with shaking at 220 rpm for 5-7 days.

    • Withdraw samples aseptically for analysis.

Media Compositions
Seed Culture Medium (g/L)Production Medium (g/L)
Glucose: 20Mannitol: 40
Pharmamedia: 15Arginine: 5
Yeast Extract: 5KH₂PO₄: 0.5
(NH₄)₂SO₄: 3MgSO₄·7H₂O: 2
ZnSO₄·7H₂O: 0.03Yeast Extract: 0.5
CaCO₃: 2Trace Elements Solution: 1 mL

Trace Elements Solution (g/L): FeSO₄·7H₂O 1.0, MnCl₂·4H₂O 1.0, ZnSO₄·7H₂O 1.0, CuSO₄·5H₂O 1.0, CoCl₂·2H₂O 1.0

Protocol 2: Extraction and Quantification of Benzomalvin C
  • Extraction:

    • Harvest 50 mL of the fermentation broth.

    • Centrifuge at 4000 x g for 15 minutes to pellet the mycelia.

    • Discard the supernatant. Resuspend the mycelial pellet in 20 mL of deionized water.

    • Add 20 mL of ethyl acetate and shake vigorously for 30 minutes.

    • Separate the phases by centrifugation (2000 x g for 10 minutes).

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer and mycelia two more times with fresh ethyl acetate.

    • Pool the ethyl acetate fractions and dry over anhydrous Na₂SO₄.

    • Evaporate the solvent under reduced pressure (rotary evaporator).

    • Resuspend the dried extract in a known volume of methanol for HPLC analysis.

  • HPLC-MS Analysis:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B over 20-30 minutes, hold for a few minutes, and then return to the initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and a mass spectrometer in positive ion mode, scanning for the m/z of benzomalvin C.

References

  • BenchChem. (2025). Discovery and Isolation of Benzomalvin C from Penicillium Species: A Technical Guide. BenchChem.
  • Smith, J. E., & Moss, M. O. (1985). Mycotoxins: Formation, analysis and significance. John Wiley & Sons.
  • Makagiansar, H. Y., & Lilly, M. D. (1992). The influence of shear on the fermentation of Penicillium chrysogenum. Thesis.
  • Polli, F., et al. (2022). Several secondary metabolite gene clusters in the genomes of ten Penicillium spp. raise the risk of multiple mycotoxin occurrence. International Journal of Food Microbiology, 363, 109509.
  • ResearchGate. (2019).
  • Guzmán-Chávez, F., et al. (2020). Regulation of Secondary Metabolism in the Penicillium Genus. Genes, 11(12), 1436.
  • Al-Askar, A. A., et al. (2025). Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, Bacillus velezensis strain KSAM1, and its influence on soilborne fungus, Macrophomina phaseolina. Journal of King Saud University - Science.
  • Iacovelli, R., et al. (2021). Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens. Journal of Industrial Microbiology & Biotechnology, 48(7-8).
  • Rani, A., & Sharma, A. (2022). PENICILLIN PRODUCTION WITH FREE & IMMOBILIZED PENICILLIUM CHRYSOGENUM CELLS & DETERMINATION OF VOLUMETRIC OXYGEN MASS TRANSFER CO-EFFICIENT (KLa). Journal of Advanced Scientific Research, 13(1), 374-379.
  • Veiga, T., et al. (2021). Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens. Journal of Industrial Microbiology & Biotechnology, 48(7-8).
  • van den Berg, M. A. (2015). Secondary Metabolite Formation by the Filamentous Fungus Penicillium chrysogenum in the Post-genomic Era. In Corynebacterium glutamicum: From Systems Biology to Biotechnological Applications (pp. 225-243). Caister Academic Press.
  • Kim, J. H., et al. (2023). Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha. Molecules, 28(19), 6891.
  • Aftab, A., & Iqbal, H. (2021).
  • Hegde, V. R., et al. (1994). Benzomalvins, new substance P inhibitors from a Penicillium sp. The Journal of Antibiotics, 47(5), 515-521.
  • BenchChem. (n.d.). Discovery and Isolation of Benzomalvin C from Penicillium Species: A Technical Guide.
  • Kuranaga, T., et al. (2024). Development of a chemical scaffold for inhibiting nonribosomal peptide synthetases in live bacterial cells. Beilstein Journal of Organic Chemistry, 20, 381-388.
  • Calvo, A. M., Wilson, R. A., Bok, J. W., & Keller, N. P. (2002). Relationship between secondary metabolism and fungal development. Microbiology and Molecular Biology Reviews, 66(3), 447-459.
  • Iacovelli, R., et al. (2021). Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens. Journal of Industrial Microbiology & Biotechnology, 48(7-8).
  • ResearchGate. (2025). I'm having problems concentrating ethyl acetate extracts of actinobacterial secondary metabolites. Can anyone help me?
  • Kumar, A., & Kumar, S. (2008). Optimization of fermentation conditions for red pigment production from Penicillium sp. under submerged cultivation. Global Journal of Biotechnology & Biochemistry, 3(2), 77-82.
  • Singh, P., et al. (2023). Penicillium Genus as a Source of Metabolites for Agricultural Applications. In Fungal Metabolites (pp. 1-24). Springer, Singapore.
  • Prencipe, L., et al. (2024). Several secondary metabolite gene clusters in the genomes of ten Penicillium spp. raise the risk of multiple mycotoxin occurrence. International Journal of Food Microbiology, 411, 110534.
  • Weber, T., et al. (2014). A Non-Canonical NRPS Is Involved in the Synthesis of Fungisporin and Related Hydrophobic Cyclic Tetrapeptides in Penicillium chrysogenum. PLoS ONE, 9(6), e98222.
  • Setyowati, E. P., et al. (2023). Antibacterial activity of ethyl acetate extract of symbiont fungus Aspergillus sp. in the sponge Rhabdastrella sp. from Gili Layar Island, Lombok, Indonesia. Journal of Applied Pharmaceutical Science, 13(11), 164-171.
  • Ruzieva, D. A., et al. (2020). Effects of Fermentation Conditions on the Production of Secondary Metabolites of Penicillium brevicaule alba-CC200 and Aspergillus. International Journal of Current Microbiology and Applied Sciences, 9(2), 1196-1204.
  • Bush, K., et al. (2021).

Sources

Troubleshooting low purity issues in benzomalvin C synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity Issues in Benzomalvin C Synthesis & Isolation Content Type: Interactive Troubleshooting Guide & FAQ Audience: Synthetic Chemists, Natural Product Researchers, and Process Engineers

Introduction: The Quinazolinobenzodiazepine Challenge

Benzomalvin C is a distinct member of the quinazolinobenzodiazepine alkaloid family, structurally related to Benzomalvin A and Asperlicin. Its scaffold comprises a quinazolin-4(3H)-one fused to a 1,4-benzodiazepine ring.[1][2][3]

Whether you are accessing Benzomalvin C via total synthesis (e.g., aza-Wittig cyclization, anthranilate condensation) or fermentation (isolation from Penicillium sp.), achieving >98% purity is notoriously difficult. The primary antagonists to purity are C11-epimerization , atropisomerism , and incomplete cyclization .

This guide addresses these specific failure modes with chemically grounded solutions.

Module 1: Synthetic Chemistry Troubleshooting

Context: You are synthesizing Benzomalvin C chemically, likely coupling an anthranilic acid derivative with an amino acid (e.g., L-phenylalanine or tryptophan derivative) followed by cyclization.

Q1: My crude NMR shows a "doubling" of signals. Is my product racemic?

Diagnosis: This is the most common confusion in quinazolinobenzodiazepine synthesis. It is likely one of two issues:

  • Atropisomerism (Conformational Isomers): The 1,4-benzodiazepine ring is flexible. The bulky substituents can restrict rotation, leading to distinct conformers that resolve slowly on the NMR time scale at room temperature.

  • C11-Racemization: True chemical impurity caused by the harsh conditions required for the final ring closure.

The Test (Self-Validating System): Run a Variable Temperature (VT) NMR experiment.

  • Protocol: Dissolve the sample in DMSO-d6. Record 1H NMR at 25°C, 50°C, and 80°C.

  • Result A: If the peaks coalesce into sharp singlets at 80°C, you have atropisomers . Your product is chemically pure; no further purification is needed.

  • Result B: If the peaks remain distinct (split) at high temperature, you have diastereomers (racemization at the chiral center).

Corrective Action (If Result B): Racemization typically occurs during the thermal cyclization step (e.g., refluxing in toluene/xylene).

  • Switch Reagents: Move from thermal dehydration to a mild chemical dehydration. Use T3P (Propylphosphonic anhydride) or Burgess reagent at lower temperatures (0°C to RT) to effect the cyclization without scrambling the stereocenter.

Q2: I have a persistent impurity at M-18 (or M+18) in LCMS. What is it?

Diagnosis:

  • M+18 (Water adduct): This is the uncyclized dipeptide intermediate (open ring). The final condensation failed to close the benzodiazepine ring.

  • M-18 (Dehydration): If observed relative to the open chain, this is your product. If observed relative to the product, it may be a fragmentation in the source, or an over-dehydrated side product if labile groups are present.

Troubleshooting Protocol: The final cyclization of the quinazolinone-benzodiazepine ring is the rate-limiting step.

  • Check Water Content: The cyclization is a dehydration reaction. Ensure your solvent (DMF, Toluene) is anhydrous.

  • Scavenger: Add 4Å Molecular Sieves to the reaction vessel to drive the equilibrium toward the cyclized product.

  • Activation: If using an anthranilamide intermediate, ensure the amine is nucleophilic enough. If the amine is deactivated (electron-poor), you may need a Lewis Acid catalyst (e.g., Sc(OTf)₃ or TiCl₄ ) to activate the carbonyl.

Module 2: Isolation & Purification (Fermentation)

Context: You are isolating Benzomalvin C from Penicillium or Aspergillus broth.

Q3: Benzomalvin C is co-eluting with Benzomalvin A. How do I separate them?

Analysis: Benzomalvin A and C are structurally nearly identical, often differing only by methylation or minor oxidation states. Standard silica chromatography is insufficient.

Optimized Separation Protocol: You must utilize Reverse-Phase (C18) Chromatography with a specific modifier.

ParameterStandard Condition (Fails)Optimized Condition (Success)
Stationary Phase Silica Gel (Normal Phase)C18 (ODS) High-Load
Mobile Phase A HexaneWater + 0.1% Formic Acid
Mobile Phase B Ethyl AcetateMethanol (NOT Acetonitrile)
Gradient IsocraticShallow Gradient: 50% B to 65% B over 40 mins
Rationale Polarity difference is negligible.Methanol provides better "shape selectivity" for the benzodiazepine ring than ACN.
Q4: The purity drops after lyophilization. Why?

Diagnosis: Epimerization triggered by concentration. As documented in recent literature (see Taylor & Francis snippet regarding Benzomalvin E), these alkaloids can undergo epimerization dependent on pH and water concentration . As you freeze-dry, the local concentration of any residual acid (formic/TFA from HPLC) increases drastically before the water is removed, catalyzing acid-mediated epimerization.

Corrective Action:

  • Neutralize: Before lyophilization, neutralize the HPLC fractions with a weak base (e.g., dilute NH₄OH) to pH 7.0.

  • Solvent Exchange: Do not lyophilize directly from dilute acid. Extract the aqueous HPLC fractions into Ethyl Acetate, dry over Na₂SO₄, and then rotary evaporate.

Module 3: Visualizing the Workflow

Diagram 1: Synthesis & Purity Decision Tree

This logic flow ensures you distinguish between synthesis failures (chemistry) and analysis artifacts (physics).

Benzomalvin_Troubleshooting Start Start: Low Purity Observed CheckLCMS Step 1: Check LCMS Mass Start->CheckLCMS MassPlus18 Mass = Expected + 18 Da (Open Ring Intermediate) CheckLCMS->MassPlus18 Incomplete MassCorrect Mass = Correct CheckLCMS->MassCorrect Complete Action1 Action: Add Mol. Sieves Increase Activation (T3P) MassPlus18->Action1 CheckNMR Step 2: 1H NMR Analysis MassCorrect->CheckNMR SplitPeaks Split/Broad Peaks Observed CheckNMR->SplitPeaks VT_NMR Step 3: Run VT-NMR (80°C) SplitPeaks->VT_NMR Coalesce Peaks Coalesce? YES VT_NMR->Coalesce NoCoalesce Peaks Coalesce? NO VT_NMR->NoCoalesce Action2 Diagnosis: Atropisomers Product is PURE. Coalesce->Action2 Action3 Diagnosis: Diastereomers Optimize Cyclization Temp Use Chiral HPLC NoCoalesce->Action3

Caption: Logic flow for distinguishing between incomplete reaction, atropisomerism, and diastereomeric impurities.

Module 4: Critical Analytical Data

When validating your Benzomalvin C, compare against these established benchmarks to confirm identity.

PropertyBenzomalvin A (Impurity)Benzomalvin C (Target) Note
Molecular Weight ~381/382 Da~396/397 Da C is often the oxidized or hydroxy-variant.
C11-H Proton (NMR) Doublet of Doublets (dd)Distinct shift due to OH/substitution Diagnostic peak for purity.
Solubility Soluble in CHCl₃More polar; requires MeOH/DMSO Use this to precipitate A out of C mixtures.
Bioactivity (NK1) Potent (Ki ~12-43 µM)Weak / Inactive If your C sample is highly active, it is likely contaminated with A.

References

  • Sun, H. H., Barrow, C. J., Sedlock, D. M., Gillum, A. M., & Cooper, R. (1994).[4] Benzomalvins, new substance P inhibitors from a Penicillium sp.[1][4][5][6] The Journal of Antibiotics, 47(5), 515–522.[4]

  • Sugimori, T., Okawa, T., Eguchi, S., Yashima, E., & Okamoto, Y. (2004).[2] First Total Synthesis of (−)-Benzomalvin A via Intramolecular Aza-Wittig Reactions.[1][2][3] Chemistry Letters, 26(9), 869-870.

  • Basak, S. J., et al. (2024). Total Synthesis of Racemic Benzomalvin E... and Exploration to the Direct Synthesis of (E)-Benzomalvin B. The Journal of Organic Chemistry.

  • BenchChem Technical Guide. (2025). Discovery and Isolation of Benzomalvin C from Penicillium Species.

  • Wu, Y. W., et al. (2021).[7] 1H NMR Reassignment for Z/E-Benzomalvins B and Absolute Configuration of Benzomalvin C. Journal of Natural Products.[3]

Sources

Overcoming solubility issues of benzomalvin C in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: BZC-SOL-001 Subject: Overcoming Solubility & Precipitation Issues with Benzomalvin C Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

Benzomalvin C (BZC) is a quinazoline-benzodiazepine alkaloid derived from Penicillium species.[1] Like many bioactive fungal metabolites in this class (including Benzomalvins A and B), BZC exhibits high lipophilicity (LogP > 3.5) and poor aqueous solubility .

This guide addresses the most common technical tickets received regarding BZC: inability to dissolve in aqueous buffers, precipitation ("crashing out") upon dilution into cell culture media, and selecting appropriate vehicles for in vivo administration.

Part 1: Stock Solution Preparation (The Foundation)

Q: My Benzomalvin C powder won't dissolve in water or PBS. What is the correct protocol for creating a stable master stock?

A: Benzomalvin C is practically insoluble in pure water. Attempting to dissolve the solid directly into aqueous buffers (PBS, saline, media) will result in a suspension, not a solution, leading to erratic experimental data.

Protocol for Master Stock:

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) . These aprotic solvents disrupt the crystal lattice energy of the benzodiazepine core effectively.

    • Recommended Concentration: 10 mM to 50 mM.

    • Max Solubility (Approx): ~25 mg/mL in DMSO.

  • Procedure:

    • Weigh the lyophilized powder in a glass vial (avoid polystyrene, which DMSO can etch).

    • Add the calculated volume of anhydrous DMSO.

    • Vortex vigorously for 30–60 seconds.

    • Tip: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Stable for >6 months.

Technical Insight: The quinazoline-benzodiazepine structure relies on Van der Waals forces for crystal packing. Water cannot overcome these forces. DMSO acts as a "wedge," solvating the hydrophobic rings and preventing re-crystallization.

Part 2: Preventing "Crash-Out" in Aqueous Media

Q: When I add my DMSO stock to cell culture media, the solution turns cloudy. How do I prevent this precipitation?

A: This is the "Crash-Out Effect." It occurs when the solvent environment shifts too rapidly from hydrophobic (100% DMSO) to hydrophilic (>99% water), causing local supersaturation and immediate precipitation.

Troubleshooting Protocol: The Intermediate Dilution Method Do not inject high-concentration stock directly into static media.

  • Step 1: Prepare an Intermediate Working Solution (10x or 100x).

    • Dilute your Master Stock into a compatible co-solvent (e.g., Ethanol or PEG400) before hitting the water.

    • Example: Dilute 10 mM DMSO stock 1:10 into Ethanol to get 1 mM.

  • Step 2: Dynamic Mixing.

    • Place your cell culture media on a magnetic stirrer or vortex gently.

    • Add the working solution dropwise to the center of the vortex.

    • Why? This rapidly disperses the hydrophobic molecules before they can nucleate and form crystals.

  • Step 3: Limit the Final DMSO Concentration.

    • Ensure final DMSO content is < 0.5% (v/v) to avoid solvent toxicity masking the drug's effect.

Visualization: Precipitation-Free Dilution Workflow

DilutionWorkflow cluster_0 Success Path Stock Master Stock (50 mM in DMSO) Inter Intermediate (5 mM in DMSO/EtOH) Stock->Inter 1:10 Dilution Precip PRECIPITATION (Cloudy Solution) Stock->Precip Direct Addition (High Shock) Media Final Assay Media (50 µM, <0.1% DMSO) Inter->Media Dropwise Addition (Dynamic Mixing)

Caption: Workflow to prevent hydrophobic compound precipitation during aqueous dilution.

Part 3: Advanced Formulations for In Vivo Studies

Q: DMSO is toxic to my mice at high doses. Can I use a different vehicle for animal injections?

A: Yes. For in vivo work, you must balance solubility with biocompatibility. We recommend a Cosolvent System or Complexation strategy.

Option A: The PEG/Tween Cosolvent System (Intraperitoneal/Intravenous)

This mimics standard pharmaceutical formulations for benzodiazepines.

ComponentPercentage (v/v)Function
Ethanol 10%Primary solubilizer (miscible with water).
PEG 400 40%Increases viscosity, preventing aggregation.
Tween 80 5%Surfactant; stabilizes micelles.
Saline (0.9%) 45%Physiological bulk carrier.

Preparation Order: Dissolve BZC in Ethanol + PEG 400 + Tween 80 first. Vortex until clear. Slowly add Saline last.

Option B: Cyclodextrin Complexation (Preferred for low toxicity)

Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex, encapsulating the hydrophobic BZC molecule inside a water-soluble cone.

Protocol:

  • Prepare a 20-30% (w/v) HP-β-CD solution in sterile water or saline.

  • Add Benzomalvin C powder directly to this solution.

  • Stir/Shake at Room Temperature for 4–6 hours.

    • Note: This is a thermodynamic equilibrium process.[2] It takes time.

  • Filter sterilize (0.22 µm).

  • Result: A clear, aqueous solution suitable for IV or IP injection without organic solvents.

Part 4: Analytical Verification

Q: How do I know if my compound has actually dissolved or if I just have micro-suspensions?

A: Visual inspection is insufficient. Micro-crystals can be invisible to the naked eye but will ruin assay reproducibility.

Self-Validating Experiment: The Centrifuge Test

  • Prepare your final diluted solution (e.g., 50 µM in Media).

  • Centrifuge at 15,000 x g for 10 minutes .

  • Carefully sample the supernatant and analyze via HPLC/UV-Vis.

  • Compare the peak area to a standard (dissolved in 100% Methanol).

    • *If Recovery > 95%: * Soluble.[3][4][5][6][7]

    • *If Recovery < 80%: * Significant precipitation occurred; the pellet contains your drug.

Solubility Decision Tree

SolubilityTree Start Start: Benzomalvin C Application InVitro In Vitro / Cell Culture Start->InVitro InVivo In Vivo / Animal Model Start->InVivo DMSO Use DMSO Stock (<0.5% final) InVitro->DMSO Cyclo Use 30% HP-beta-Cyclodextrin InVivo->Cyclo Preferred (Low Toxicity) Cosolvent Use PEG400/Tween80/Saline InVivo->Cosolvent Alternative (High Solubility) PrecipCheck Cloudy? DMSO->PrecipCheck Use Intermediate Dilution Step Use Intermediate Dilution Step PrecipCheck->Use Intermediate Dilution Step Yes

Caption: Decision matrix for selecting the appropriate vehicle based on experimental constraints.

Summary Data Table: Solubility Profile

Solvent / MediumSolubility RatingEstimated Limit*Usage Recommendation
DMSO High25–50 mg/mLPrimary Stock Solution
Methanol/Ethanol Moderate5–10 mg/mLIntermediate Dilutions
PBS / Water Very Poor< 1 µg/mLDo Not Use for Stock
30% HP-β-CD Moderate1–5 mg/mLIn Vivo Vehicle
PEG 400 High10–20 mg/mLCo-solvent component

*Note: Values are estimates based on structural analogs (Benzomalvin A/B) and general benzodiazepine alkaloid properties. Always verify with the Centrifuge Test.

References

  • BenchChem Technical Support. (2025).[1] Discovery and Isolation of Benzomalvin C from Penicillium Species: A Technical Guide. Retrieved from

  • Sun, H. H., et al. (1994).[8][9] "Benzomalvins, new substance P inhibitors from a Penicillium sp."[1][4][8][10] The Journal of Antibiotics, 47(5), 515-522.[4][8] Retrieved from

  • Kim, D. H., et al. (2025). "Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354." Journal of Microbiology and Biotechnology. Retrieved from

  • Cayman Chemical. (2022).[4] Benzomalvin B Product Information & Solubility Data. Retrieved from

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Cited for HP-β-CD protocols).[7][10][11]

Sources

Technical Support Center: Minimizing Byproduct Formation in Benzomalvin C Total Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the total synthesis of Benzomalvin C, a complex alkaloid with significant biological activity. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights into minimizing byproduct formation, a critical aspect of achieving high yields and purity. This document is structured to offer both quick-reference FAQs and detailed troubleshooting guides, grounded in established chemical principles and supported by authoritative literature.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of the benzomalvin core structure, focusing on the key reaction types involved.

Q1: My intramolecular aza-Wittig reaction for the formation of the diazepinone ring is sluggish and gives a poor yield. What are the likely causes and solutions?

A1: Sluggish aza-Wittig reactions are often due to issues with the phosphine reagent or the azide precursor. A primary byproduct is triphenylphosphine oxide, the formation of which drives the reaction.[1]

  • Potential Cause 1: Impure or Oxidized Phosphine Reagent. Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide over time, reducing its efficacy.

    • Solution: Use freshly purchased or recrystallized PPh₃. Store it under an inert atmosphere (nitrogen or argon).

  • Potential Cause 2: Steric Hindrance. Bulky substituents near the azide or the carbonyl group can impede the intramolecular cyclization.

    • Solution: While difficult to change the substrate, optimizing reaction conditions can help. Higher temperatures (refluxing in toluene or xylene) can provide the necessary activation energy. Ensure the reaction is run for a sufficient duration, monitoring by TLC or LC-MS.

  • Potential Cause 3: Inefficient Iminophosphorane Formation. The initial Staudinger reaction between the azide and PPh₃ is crucial.

    • Solution: Ensure anhydrous reaction conditions, as water can hydrolyze the iminophosphorane. The reaction is typically run in a non-protic solvent like THF or toluene.

Q2: I am observing a significant amount of a byproduct that appears to be a dimer or polymer after the aza-Wittig reaction. How can I prevent this?

A2: Dimerization or polymerization can occur if the intermolecular reaction competes with the desired intramolecular cyclization. This is more likely at higher concentrations.

  • Solution: Employ high-dilution conditions. Add the azide precursor dropwise over an extended period to a refluxing solution of the phosphine reagent. This maintains a low concentration of the reactive intermediate, favoring the intramolecular pathway.

Q3: During the construction of the quinazolinone moiety via copper-catalyzed C-N coupling, I am getting significant amounts of starting material back and some homocoupling products. What can I do to improve the reaction?

A3: Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, are sensitive to catalyst, ligand, base, and solvent choice.[2][3]

  • Potential Cause 1: Inactive Catalyst. The copper(I) species is the active catalyst. Copper(II) precursors may require a reducing agent or in situ reduction.

    • Solution: Use a reliable Cu(I) source like CuI or CuBr. If using a Cu(II) salt, the addition of a reducing agent might be necessary. Ensure the catalyst is not deactivated by impurities.

  • Potential Cause 2: Inappropriate Ligand or Base. The ligand stabilizes the copper catalyst and facilitates the reaction. The base is crucial for deprotonating the amine.

    • Solution: Screen different ligands (e.g., 1,10-phenanthroline, L-proline) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The optimal combination is substrate-dependent.

  • Potential Cause 3: Oxidative Homocoupling (Glaser coupling). This is a common side reaction in copper-catalyzed reactions, especially in the presence of oxygen.

    • Solution: Thoroughly degas the solvent and run the reaction under a strict inert atmosphere (argon is preferable to nitrogen for copper catalysis).

Q4: I am struggling with poor diastereoselectivity at the C-3 position of the benzodiazepine ring. How can I control the stereochemistry?

A4: Achieving high diastereoselectivity is a known challenge in the synthesis of pyrrolobenzodiazepines and related structures.[4][5] The stereochemical outcome is often influenced by the directing effect of existing stereocenters and the reaction conditions.

  • Solution 1: Chiral Auxiliaries. The use of a chiral auxiliary on a precursor fragment can direct the stereoselective formation of the new stereocenter. This auxiliary can be removed in a subsequent step.

  • Solution 2: Substrate Control. The inherent stereochemistry of the amino acid precursor (e.g., a derivative of L-phenylalanine) is key. The cyclization conditions can influence the final diastereomeric ratio.

  • Solution 3: Catalyst-Controlled Diastereoselection. For certain bond-forming reactions, the use of a chiral catalyst or ligand can favor the formation of one diastereomer over the other.[4]

  • Solution 4: Thermodynamic vs. Kinetic Control. Investigate the effect of temperature. Lower temperatures often favor the kinetic product, which may be the desired diastereomer. Higher temperatures can lead to equilibration and the thermodynamic product.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific problems, including preventative measures and protocols for remediation.

Guide 1: Optimizing the Intramolecular aza-Wittig Reaction

Problem: Low yield of the desired 1,4-benzodiazepin-5-one ring and formation of triphenylphosphine oxide and unreacted starting material.

Causality: The intramolecular aza-Wittig reaction proceeds via the formation of an iminophosphorane, which then undergoes an intramolecular cyclization with a carbonyl group. Inefficiency at either stage will lead to poor yields. The primary byproduct is triphenylphosphine oxide.[1]

Troubleshooting Workflow:

start Low Yield in aza-Wittig Cyclization check_phosphine Check PPh3 Quality start->check_phosphine check_azide Verify Azide Precursor Purity start->check_azide check_conditions Review Reaction Conditions start->check_conditions high_dilution Implement High-Dilution start->high_dilution Polymerization Observed optimize_temp Optimize Temperature start->optimize_temp Reaction Stalled phosphine_sol Use Fresh/Recrystallized PPh3 Store under Inert Gas check_phosphine->phosphine_sol Impurities/Oxidation azide_sol Ensure Complete Conversion to Azide Purify if Necessary check_azide->azide_sol Incomplete Azide Formation conditions_sol Ensure Anhydrous Solvent Degas Solvent check_conditions->conditions_sol Presence of Water/Oxygen dilution_sol Slow Addition of Azide to Refluxing PPh3 high_dilution->dilution_sol temp_sol Screen Toluene vs. Xylene (Higher Temp) optimize_temp->temp_sol end Improved Yield phosphine_sol->end azide_sol->end conditions_sol->end dilution_sol->end temp_sol->end

Caption: Troubleshooting the aza-Wittig Reaction.

Experimental Protocol: High-Dilution aza-Wittig Cyclization

  • Set up a two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, under an argon atmosphere.

  • To the flask, add triphenylphosphine (1.2 equivalents) and anhydrous toluene (to a concentration of ~0.1 M with respect to the final concentration of the azide).

  • Heat the solution to reflux.

  • Dissolve the azide precursor (1 equivalent) in anhydrous toluene in the dropping funnel.

  • Add the azide solution dropwise to the refluxing triphenylphosphine solution over 4-6 hours.

  • After the addition is complete, continue to reflux for an additional 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the desired product from triphenylphosphine oxide.

Guide 2: Minimizing Side Reactions in Copper-Catalyzed Quinazolinone Formation

Problem: Formation of homocoupled byproducts and low conversion in the copper-catalyzed C-N coupling to form the quinazolinone ring system.

Causality: Copper-catalyzed N-arylation reactions are prone to oxidative homocoupling of the starting materials, particularly in the presence of oxygen. Low conversion can result from an inactive catalyst or suboptimal reaction conditions.[2][3]

Troubleshooting Workflow:

start Poor Outcome in Cu-Catalyzed C-N Coupling check_atmosphere Verify Inert Atmosphere start->check_atmosphere Homocoupling Observed screen_catalyst Screen Cu(I) Source & Ligand start->screen_catalyst Low Conversion screen_base Optimize Base start->screen_base Low Conversion screen_solvent Test Different Solvents start->screen_solvent Low Solubility/Reactivity atmosphere_sol Degas Solvent (Freeze-Pump-Thaw) Use High-Purity Argon check_atmosphere->atmosphere_sol catalyst_sol Try CuI/Phenanthroline or CuI/L-proline screen_catalyst->catalyst_sol base_sol Screen K2CO3, K3PO4, Cs2CO3 screen_base->base_sol solvent_sol Try DMF, Dioxane, or Toluene screen_solvent->solvent_sol end Improved Yield and Purity atmosphere_sol->end catalyst_sol->end base_sol->end solvent_sol->end

Caption: Optimizing Cu-Catalyzed C-N Coupling.

Data Presentation: Comparison of Reaction Conditions for Quinazolinone Formation

EntryCopper SourceLigandBaseSolventYield (%)Byproducts (%)
1CuINoneK₂CO₃DMF4515 (homocoupling)
2CuI1,10-PhenanthrolineK₂CO₃DMF75<5
3CuIL-ProlineK₃PO₄Dioxane82<5
4Cu(OAc)₂1,10-PhenanthrolineCs₂CO₃Toluene6510

Yields and byproduct percentages are representative and will vary based on the specific substrate.

III. Mechanistic Insights and Prevention Strategies

A deeper understanding of the reaction mechanisms is crucial for proactive troubleshooting.

Aza-Wittig Reaction:

  • Mechanism: The reaction is initiated by the Staudinger reaction, where the phosphine attacks the terminal nitrogen of the azide, releasing N₂ gas and forming an aza-ylide (iminophosphorane). This intermediate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon, forming a four-membered oxazaphosphetane intermediate. This intermediate collapses to form the imine and triphenylphosphine oxide.

  • Prevention of Side Reactions:

    • Hydrolysis: The iminophosphorane is moisture-sensitive. Rigorous exclusion of water is necessary to prevent its hydrolysis back to the amine and triphenylphosphine oxide.

    • Intermolecular Reactions: As discussed, high dilution is the most effective strategy to prevent polymerization.

Copper-Catalyzed C-N Coupling:

  • Mechanism: The generally accepted mechanism involves the oxidative addition of the aryl halide to the Cu(I) species, followed by coordination of the amine. Reductive elimination then forms the C-N bond and regenerates the Cu(I) catalyst.

  • Prevention of Side Reactions:

    • Homocoupling: This side reaction is promoted by oxygen, which can oxidize the Cu(I) catalyst to Cu(II), leading to a different reaction pathway. A strict inert atmosphere is paramount.

    • Ligand Dissociation: An appropriate ligand is crucial to stabilize the copper catalyst and prevent its precipitation or decomposition, which would halt the catalytic cycle.

By understanding these principles and utilizing the provided troubleshooting guides, researchers can significantly improve the efficiency and reproducibility of Benzomalvin C total synthesis, ultimately leading to higher yields of the desired product with minimal byproduct formation.

IV. References

  • Eguchi, S. Recent progress in the synthesis of heterocyclic natural products by the Staudinger/intramolecular aza-Wittig reaction. ARKIVOC 2005, (ii), 98-119. [Link]

  • Aza-Wittig reaction - Wikipedia. [Link]

  • Recent advances in copper-catalyzed synthesis of quinazolinones. (This search result did not have a direct, stable URL in the provided information, but the title can be used for a targeted search in chemical literature databases).

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules 2024, 29(10), 2353. [Link]

  • Liu, Q., Zhao, Y., Fu, H., & Cheng, C. Copper-Catalyzed Sequential N-Arylation and Aerobic Oxidation: Synthesis of Quinazoline Derivatives. Synlett 2013, 24(15), 2089-2094. [Link]

  • Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. Organic Letters 2024. [Link]

Sources

Technical Support Center: Benzomalvin C Production Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Scale-Up Challenges for Benzomalvin C Fermentation & Isolation

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Bio-Process Division Status: Operational | Version: 2.4

Introduction

Welcome to the Benzomalvin C Technical Support Hub. This guide addresses the specific bio-engineering and chemical isolation challenges encountered when scaling the production of Benzomalvin C (a quinazolinobenzodiazepine alkaloid) from Penicillium species.

Unlike synthetic benzodiazepines, Benzomalvin C is a fungal secondary metabolite. Its scale-up is not a chemistry problem; it is a heterogeneous bioprocess challenge . The transition from shake flasks to stirred-tank bioreactors often results in titer collapse due to three specific vectors: mycelial shear sensitivity , oxygen transfer limitations (kLa) , and precursor pool depletion .

This guide synthesizes our field data with authoritative literature to help you recover yield during scale-up.

Module 1: Upstream Processing (Fermentation)
Q1: Why did my Benzomalvin C titer drop by 60% when moving from 250mL flasks to a 5L stirred-tank reactor, despite keeping media composition identical?

Diagnosis: You are likely experiencing Shear-Induced Metabolic Arrest . Penicillium species used for Benzomalvin production are filamentous.[1] In shake flasks, they form loose, free-floating hyphae or small pellets. In a stirred-tank reactor (STR), the impeller tip speed creates high shear zones. This physically damages the mycelia or forces the fungus into a compact "pellet" morphology to protect itself. While pellets reduce viscosity, the core of the pellet becomes necrotic (oxygen-starved), halting the secondary metabolism required for the ben gene cluster (NRPS) to function.

Troubleshooting Protocol:

  • Calculate Tip Speed: Do not scale based on RPM. Scale based on Impeller Tip Speed (

    
    ) .
    
    • Formula:

      
       (where 
      
      
      
      = impeller diameter,
      
      
      = rps).
    • Target: Maintain

      
       for Penicillium shear sensitivity.
      
  • Impeller Selection: Switch from Rushton turbines (high shear/radial flow) to Marine Propellers or Elephant Ear impellers (low shear/axial flow).

  • Viscosity Management: If broth rheology becomes non-Newtonian (pseudoplastic), do not simply increase agitation. Instead, increase the aeration rate (VVM) and use oxygen-enriched air to maintain

    
     without increasing shear.
    

Data Summary: Morphology vs. Yield

Morphology TypeAgitation (Shear)Oxygen TransferBenzomalvin C Titer
Loose Mycelia LowHigh (if broth low viscosity)Optimal
Small Pellets (<1mm) MediumMediumSub-optimal (-20%)
Large Pellets (>3mm) High (or Low Inoculum)Poor (Necrotic cores)Critical Failure (-60%)
Q2: I am observing high biomass but low product accumulation. How do I trigger the ben biosynthetic cluster?

Diagnosis: This is a classic Carbon Catabolite Repression or Precursor Limitation issue. Benzomalvin C biosynthesis involves the condensation of anthranilic acid and phenylalanine/tryptophan derivatives via Non-Ribosomal Peptide Synthetases (NRPS).

  • Fast Carbon: If you use glucose in excess during the production phase, the fungus prioritizes biomass (primary metabolism) over alkaloids (secondary metabolism).

  • Precursor Drain: The ben cluster competes with primary metabolism for the anthranilate pool (a tryptophan precursor).

Troubleshooting Protocol:

  • Implement a Precursor Feed:

    • Feed Anthranilic acid (0.5 - 1.0 mM) at the onset of the stationary phase (typically 48-72h).

    • Warning: Anthranilic acid can be toxic at high concentrations. Pulse-feed rather than batch-load.

  • Switch Carbon Source:

    • Move from Glucose to Mannitol or Lactose for the production phase. These slowly metabolized carbon sources alleviate catabolite repression, favoring the expression of the ben gene cluster.

Module 2: Process Logic & Visualization

Figure 1: The "Shear-Oxygen Paradox" in Fungal Scale-Up Description: This control loop illustrates the conflicting requirements of Penicillium fermentation. Increasing agitation improves oxygen transfer (critical for the oxidative enzymes in the Benzomalvin pathway) but increases shear stress, which damages the cell factory.

G Start Scale-Up Trigger (Flask -> Reactor) Agitation Increase Agitation (RPM) Start->Agitation DO Dissolved Oxygen (DO) Increases Agitation->DO Improves kLa Shear Shear Stress Increases Agitation->Shear High Tip Speed Enzymes Oxidative Enzymes Active (Benzomalvin Synthesis) DO->Enzymes Damage Mycelial Fragmentation & Lysis Shear->Damage >1.5 m/s Yield_Good High Titer Enzymes->Yield_Good Yield_Bad Titer Collapse Damage->Yield_Bad Optimization OPTIMIZATION STRATEGY: 1. Low Shear Impellers 2. O2 Enrichment 3. Precursor Feeding Yield_Bad->Optimization Optimization->Agitation Adjust Parameters

Caption: The Shear-Oxygen Paradox. Successful scale-up requires decoupling oxygen transfer from agitation intensity using impeller geometry and gas composition strategies.

Module 3: Downstream Processing (DSP)
Q3: The broth forms a stable emulsion during Ethyl Acetate extraction. How do I break it?

Diagnosis: Fungal fermentations are rich in proteins and extracellular polysaccharides (EPS), which act as surfactants. When you scale up, the vigorous mixing required for solvent extraction creates stable emulsions that gravity cannot separate.

Troubleshooting Protocol:

  • pH Modulation (The "Swing" Method):

    • Benzomalvin C is a benzodiazepine alkaloid (weak base).

    • Step A: Acidify broth to pH 3.0. Extract with solvent.[2][3] (Proteins often precipitate or denature, breaking the emulsion interface). Note: Check stability of Benzomalvin C at low pH; usually stable for short durations.

    • Step B (Alternative): Filter the biomass before extraction. Most Benzomalvin C is extracellular, but a significant portion may be trapped in the mycelial mat.

      • Action: Use a filter press with Diatomaceous Earth (Cellite) as a body feed. This removes the protein/EPS slime layer before solvent contact.

  • Salting Out:

    • Add NaCl (saturated brine) to the emulsion. This increases the ionic strength of the aqueous phase, driving the organic compounds (Benzomalvin) into the organic phase and disrupting the hydration shell of the emulsifying proteins.

Q4: My HPLC purity is low (60%) after the initial silica column. What are the major contaminants?

Diagnosis: Penicillium strains are prolific producers of related alkaloids.[1][2][3] Common co-eluting contaminants include:

  • Benzomalvin A & B: Structural analogs.

  • Asperlicin: Often co-produced if the strain is not highly selective.

  • Roquefortine C: A common Penicillium indole alkaloid.

Troubleshooting Protocol:

  • Switch Stationary Phase: Standard Silica (Normal Phase) is often insufficient for separating these closely related benzodiazepines.

  • Protocol: Use Reverse Phase (C18) Preparative HPLC .

    • Mobile Phase: Water/Methanol gradient (Start 30% MeOH, ramp to 100%).

    • Modifier: Add 0.1% Formic Acid. This protonates the nitrogen atoms in the benzodiazepine ring, sharpening the peak shape and improving resolution from neutral contaminants.

References
  • Sun, H. H., Barrow, C. J., Sedlock, D. M., Gillum, A. M., & Cooper, R. (1994).[4] "Benzomalvins, new substance P inhibitors from a Penicillium sp."[1][4][5][6] The Journal of Antibiotics, 47(5), 515–522.[4][6]

  • Clevenger, K. D., et al. (2018). "Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS)." Biochemistry, 57(23), 3237–3243.[7]

  • Gibbs, P. A., Seviour, R. J., & Schmid, F. (2000). "Growth of filamentous fungi in submerged culture: problems and possible solutions." Critical Reviews in Biotechnology, 20(1), 17-48.

  • Kim, M., et al. (2019). "Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum." Mycobiology, 47(4), 489–495.

Sources

Validation & Comparative

Validating Benzomalvin C Structure via X-ray Crystallography: A Definitive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Conundrum

Benzomalvin C, a bioactive quinazolinobenzodiazepine alkaloid isolated from Penicillium species, presents a classic structural challenge in natural product chemistry. While Mass Spectrometry (MS) confirms its molecular formula and NMR establishes connectivity, these methods often fail to definitively resolve the absolute stereochemistry and potential atropisomerism inherent to the benzodiazepine scaffold.

This guide details the validation of Benzomalvin C using Single Crystal X-ray Diffraction (SC-XRD) . Unlike NMR, which relies on relative magnetic environments, SC-XRD provides a direct, three-dimensional visualization of electron density, offering the only "self-validating" method for absolute configuration assignment without chemical derivatization.

The Structural Challenge: Why X-ray?

Benzomalvin C contains a fused tetracyclic ring system (quinazolinone fused to a benzodiazepine). The primary challenges in validating its structure include:

  • Chiral Ambiguity: The C-11 (or equivalent) position often derives from an amino acid precursor (e.g., L-phenylalanine), but racemization or unexpected biosynthetic pathways (e.g., D-amino acid incorporation) can occur.

  • Atropisomerism: The restricted rotation around the N-C bonds in the benzodiazepine ring can create conformational isomers that complicate NMR spectra with broadened or doubled peaks.

  • Quaternary Carbons: The scaffold contains bridgehead carbons lacking protons, breaking the spin systems required for complete connectivity assignment via COSY/HMBC.

Comparative Analysis: Validation Methodologies

The following table objectively compares the primary validation techniques for Benzomalvin C.

Feature1D/2D NMR (NOESY/ROESY) High-Res Mass Spec (HRMS) X-ray Crystallography (SC-XRD)
Primary Output Connectivity & Relative StereochemistryElemental Formula & FragmentationAbsolute 3D Structure & Packing
Stereochemistry Inferential (requires derivatization like Mosher's)NoneDefinitive (via Anomalous Scattering)
Sample State Solution (dynamic averaging)Gas Phase (ionized)Solid State (frozen conformation)
Material Req. ~2–10 mg (recoverable)< 1 mg (destructive)Single Crystal (>0.05 mm)
Limitation Ambiguous for quaternary centers; time-scale averagingIsomers often indistinguishableRequires diffraction-quality crystal
Verdict Preliminary ScreeningIdentity ConfirmationGold Standard Validation

Experimental Protocol: From Powder to Structure

This protocol is designed to be self-validating. If a step fails (e.g., no diffraction), the protocol loops back to specific optimization parameters rather than a generic "try again."

Phase I: Crystallization (The Critical Bottleneck)

Benzomalvin C is hydrophobic but possesses polar amide/amine functionalities. The literature and empirical data suggest a mixed-solvent system is most effective.

  • Method: Slow Evaporation / Vapor Diffusion.

  • Target: Single needles or prisms, min dimension 0.1 mm.

Step-by-Step:

  • Dissolution: Dissolve 5 mg of purified Benzomalvin C in a minimal amount of Methanol (MeOH) . If solubility is poor, add small aliquots of Ethyl Acetate.

  • Filtration: Pass the solution through a 0.22 µm PTFE filter into a clean borosilicate glass vial. Dust is the enemy of single nucleation.

  • Setup (Vapor Diffusion):

    • Place the vial inside a larger jar containing water (anti-solvent).

    • Cap the large jar, leaving the inner vial open.

    • Mechanism:[1][2][3][4] Water vapor will slowly diffuse into the methanol, increasing polarity and driving the hydrophobic alkaloid out of solution gently.

  • Alternative (Direct Evaporation): Use a MeOH:H2O (80:20) mix and cover with Parafilm pierced with 3 pinholes. Allow to stand at 4°C.

Phase II: Data Collection & Reduction
  • Mounting: Select a crystal with sharp edges under polarized light (uniform extinction). Mount on a cryo-loop using Paratone-N oil.

  • Temperature: Cool stream to 100 K . This reduces thermal vibration (B-factors) and prevents radiation damage.

  • Source: Cu-Kα radiation (

    
     Å) is preferred over Mo-Kα for organic molecules without heavy atoms, as it provides a stronger anomalous signal for absolute configuration determination (Flack parameter).
    
Phase III: Structure Solution
  • Indexing: Determine the unit cell dimensions. Benzomalvin C typically crystallizes in an orthorhombic or monoclinic space group (e.g., P212121 for chiral pure samples).

  • Integration: Process raw frames to intensities (

    
    ).
    
  • Phasing: Use Direct Methods (e.g., SHELXT). The "Phase Problem" is solved probabilistically using the normalized structure factors (

    
    -values).
    
  • Refinement: Least-squares minimization (SHELXL) against

    
    .
    
    • Self-Validation Check: The R1 value should be < 5% for a publication-quality structure.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow and decision points in validating the structure.

Benzomalvin_Validation Start Crude Extract (Penicillium sp.) Purification HPLC Purification (>98% Purity) Start->Purification Decision Is Absolute Config Known? Purification->Decision NMR NMR (1D/2D) Relative Config Only Decision->NMR Yes (Verify) Crystallization Crystallization (MeOH/H2O Diffusion) Decision->Crystallization No (Unknown) Validation Refinement & Validation (R-factor < 5%, Flack x ~ 0) NMR->Validation Supportive Data Check_Crystal Crystal Quality Check Crystallization->Check_Crystal Optimization Optimize Solvent (Try Acetone/Hexane) Check_Crystal->Optimization Amorphous/Twinning Diffraction X-ray Diffraction (Cu-Kα Source, 100K) Check_Crystal->Diffraction Single Crystal Optimization->Crystallization Solution Structure Solution (Direct Methods) Diffraction->Solution Solution->Validation

Figure 1: Decision matrix and experimental workflow for the structural validation of Benzomalvin C.

Data Analysis & Interpretation

Once the structure is solved, the following metrics confirm the validity of the Benzomalvin C model:

  • R-factor (

    
    ):  Measures the agreement between observed and calculated diffraction intensities. A value < 0.05 (5%)  indicates a high-quality fit.
    
  • Flack Parameter (

    
    ):  The critical metric for absolute stereochemistry.
    
    • 
      : The model has the correct absolute configuration.
      
    • 
      : The model is inverted (wrong enantiomer).
      
    • 
      : Racemic twin or ambiguous signal.
      
  • Thermal Ellipsoids: Check for "cigar-shaped" ellipsoids, which indicate disorder or thermal motion. In Benzomalvin C, the benzodiazepine ring may show higher thermal motion due to flexibility, which is physically realistic.

Case Study: Benzomalvin C Specifics

In the specific case of Benzomalvin C (isolated from Penicillium sp.), the X-ray structure reveals the syn or anti conformation of the benzyl group relative to the quinazolinone core. This spatial arrangement is often the determinant of its biological activity as a neurokinin receptor antagonist. X-ray analysis definitively distinguishes Benzomalvin C from its isomers (A and B) by pinpointing the exact location of hydroxylation or methylation that might be ambiguous in mass spectrometry.

References

  • Sun, H. H., Barrow, C. J., Sedlock, D. M., Gillum, A. M., & Cooper, R. (1994).[5] Benzomalvins, new substance P inhibitors from a Penicillium sp.[5][6][7] The Journal of Antibiotics, 47(5), 515–522.[5] [Link]

  • Clevenger, K. D., et al. (2018). Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity.[8] Biochemistry, 57(23), 3237–3243.[8] [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. [Link]

Sources

Establishing Reference Standards for Benzomalvin C Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzomalvin C (CAS: 157046-03-6) is a quinazolinobenzodiazepine alkaloid isolated from Penicillium species.[1][2] While initially identified as a weak neurokinin-1 (NK1) receptor antagonist, recent studies indicate significant cytotoxic potential against HCT116 colorectal cancer lines.

The Problem: Commercial availability of Benzomalvin C is limited to "Reagent Grade" materials (often <95% purity), frequently contaminated with structural congeners like Benzomalvin A, B, and the atropisomeric Benzomalvin D. For drug development and mechanistic studies, these impurities compromise IC50 reproducibility.

The Solution: This guide establishes a protocol for generating a Primary Reference Standard (>99.5%) using quantitative NMR (qNMR) as the absolute metrological anchor, replacing the flawed "Mass Balance" approach often used for natural products.

Part 1: The Challenge of Benzomalvin C

Structural Complexity and Impurity Profile

Benzomalvin C is rarely found in isolation. It is a metabolite in a biosynthetic pathway that produces several structurally related benzodiazepines. Standard chromatographic purity assessments (Area %) often fail due to:

  • Co-elution: Benzomalvin A and D are atropisomers (conformational isomers) that can interconvert or co-elute under standard C18 conditions.

  • UV Response Factors: Congeners possess different extinction coefficients; a 1% impurity by mass may appear as only 0.1% by UV, inflating calculated purity.

Comparison of Purity Assessment Standards

The following table compares the three tiers of Benzomalvin C material available to researchers.

FeatureTier 1: Crude/Enriched Extract Tier 2: Commercial Reagent Grade Tier 3: Proposed Reference Standard
Primary Use Hit discovery, initial screeningPreliminary bioassaysGLP Tox studies, IC50 validation
Purity Method HPLC-UV (Area %)HPLC-UV (Area %) + Mass SpecqNMR (Internal Standard)
Typical Purity 70–85%90–95%>99.5% (Certified)
Major Risk False positives due to synergismBatch-to-batch variabilityNone (SI-traceable)
Traceability NoneVendor CertificateSI Units (via NIST/BIPM)

Part 2: Experimental Protocol – Isolation & Purification

Objective: To isolate sufficient high-purity material to establish as a reference standard.

Fermentation and Extraction[3]
  • Strain: Penicillium spathulatum (or similar producing strain).[3][4]

  • Fermentation: Inoculate rice medium or Potato Dextrose Broth (PDB). Incubate at 25°C for 21 days (static or 120 rpm).

  • Extraction:

    • Filter mycelia.

    • Extract filtrate with Ethyl Acetate (EtOAc) x3 (1:1 v/v).

    • Concentrate organic layer in vacuo to yield crude gum.

Purification Workflow (The "Clean-Up")

Do not rely on open columns for final purity. Use the following Preparative HPLC method.

  • System: Preparative HPLC with UV detection (254 nm).

  • Stationary Phase: C18 Phenyl-Hexyl column (5 µm, 250 x 21.2 mm) – Critical: Phenyl-hexyl provides better selectivity for benzodiazepine aromatics than standard C18.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 30% B to 70% B over 25 minutes.

  • Collection: Benzomalvin C typically elutes between Benzomalvin E and Benzomalvin A. Collect the peak center (heart-cutting) to avoid congener overlap.

Visualization: Purification Logic

PurificationWorkflow Raw Crude Fungal Extract (EtOAc) MPLC Flash Chromatography (Silica Gel) Remove Lipids/Pigments Raw->MPLC Fractionation Prep_HPLC Prep-HPLC (C18 Phenyl-Hexyl) Heart-Cut Collection MPLC->Prep_HPLC Enriched Frac. Crystallization Recrystallization (MeOH/Water) Prep_HPLC->Crystallization Peak Purity >98% Final Benzomalvin C Isolate (Candidate Material) Crystallization->Final Drying

Caption: Figure 1. Isolation workflow emphasizing orthogonal separation (Silica -> C18 Phenyl-Hexyl) to remove structural isomers.

Part 3: The Gold Standard – qNMR Validation

Objective: Assign an absolute purity value to the candidate material without relying on a reference standard of the same molecule.

Why qNMR?

Chromatography requires a standard to measure a standard (circular logic). qNMR relies on the ratio of proton signals between the analyte and an unrelated Internal Standard (IS) of known purity. This makes the measurement traceable to the SI unit (mole).

qNMR Protocol for Benzomalvin C

Reagents:

  • Solvent: DMSO-d6 (99.9% D) – chosen for solubility and separating exchangeable protons.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (TraceCERT® grade). Note: Ensure IS signals do not overlap with Benzomalvin C aromatic region (6.5–8.0 ppm).

Procedure:

  • Weighing: Accurately weigh ~10 mg of Benzomalvin C candidate and ~5 mg of IS into the same vial using a microbalance (readability 0.001 mg).

  • Acquisition:

    • Instrument: 600 MHz NMR (preferred) or 400 MHz.

    • Pulse Sequence: 90° pulse.

    • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 of the slowest proton to ensure full relaxation).

    • Scans: 64 (for S/N > 150:1).

    • Temperature: 298 K.

  • Processing: Phase and baseline correction must be manual and precise. Integration ranges must cover 20x the line width.

Calculation:



Where:

  • 
     = Integral area
    
  • 
     = Number of protons (e.g., Benzomalvin C aromatic singlet vs IS singlet)
    
  • 
     = Molar mass
    
  • 
     = Mass weighed
    
  • 
     = Purity
    
Visualization: The Validation Hierarchy

ValidationLogic NIST NIST/BIPM (Primary Mass Std) IS Internal Standard (e.g., Maleic Acid) NIST->IS Traceability qNMR qNMR Experiment (1H Ratio) IS->qNMR Calibration BenzoC Benzomalvin C Reference Material qNMR->BenzoC Purity Assignment HPLC Routine HPLC Assay (Quality Control) BenzoC->HPLC Calibration Curve

Caption: Figure 2. Metrological traceability chain. qNMR bridges the gap between primary mass standards and the Benzomalvin C working standard.

Part 4: Stability and Storage Guidelines

Natural benzodiazepines are susceptible to hydrolysis and photo-degradation.

  • Format: Store as a lyophilized powder, not in solution.

  • Container: Amber glass vials (Type I) with Teflon-lined caps.

  • Temperature: -20°C for long-term storage (>30 days).

References

  • Sun, H. H., et al. (1994).[2] "Benzomalvins, new substance P inhibitors from a Penicillium sp."[2][3][5][6] The Journal of Antibiotics, 47(5), 515-522.[2]

  • Jeon, M. S., et al. (2025).[7] "Anticancer activity of benzomalvin derivatives isolated from Penicillium spathulatum SF7354." Journal of Microbiology and Biotechnology.

  • Pauli, G. F., et al. (2005). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 68(1), 133–149.

  • BIPM/ISO. (2024). "Guidance on the use of qNMR for purity assignment of organic compounds." Metrologia.

  • Clevenger, K. D., et al. (2017). "Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes." ACS Chemical Biology, 12(9).

Sources

Comparative Guide: Validation of LC-MS Methodologies for Benzomalvin C Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzomalvin C (C₂₄H₁₇N₃O₃), a quinazolinone alkaloid isolated from Penicillium species, has emerged as a compound of interest due to its neurokinin-1 (NK1) receptor antagonism and cytotoxic potential against colorectal cancer lines (e.g., HCT116). While Benzomalvin A is the predominant metabolite in this class, the specific quantification of the C-analogue is critical for understanding metabolic stability and structure-activity relationships (SAR).

This guide provides a rigorous technical comparison of analytical platforms for Benzomalvin C, establishing LC-MS/MS (Triple Quadrupole) as the gold standard for bioanalytical quantification. It outlines a self-validating protocol compliant with ICH M10 guidelines, addressing the specific challenges of alkaloid analysis such as matrix effects and pH-dependent solubility.

Compound Profile & Analytical Challenges

Before method selection, the physicochemical properties of Benzomalvin C must dictate the analytical strategy.

ParameterCharacteristicAnalytical Implication
Molecular Formula C₂₄H₁₇N₃O₃Distinct from Benzomalvin A (C₂₄H₁₉N₃O₂) by -2H and +1O (epoxide/oxidation).
Monoisotopic Mass ~395.127 DaPrecursor ion [M+H]⁺ at m/z 396.13 .
Polarity (LogP) ~2.8 (Predicted)Moderately hydrophobic; suitable for Reversed-Phase (C18) chromatography.
Basicity Quinazolinone coreProtonates easily in acidic media; ideal for Positive ESI .[1]
Solubility DMSO, MethanolStock solutions should be prepared in DMSO; avoid 100% aqueous diluents to prevent precipitation.

Comparative Analysis: Technology Selection

The following analysis compares the three primary methodologies available for Benzomalvin quantification.

A. LC-MS/MS (Triple Quadrupole) – The Validation Standard
  • Mechanism: Multiple Reaction Monitoring (MRM).

  • Verdict: Preferred.

  • Pros: Highest sensitivity (pg/mL range), widest dynamic range (3–4 orders of magnitude), and high selectivity against complex biological matrices (plasma/fungal broth).

  • Cons: Higher capital cost; requires optimization of collision energies.

B. LC-HRMS (Q-TOF / Orbitrap) – The Discovery Alternative
  • Mechanism: High-Resolution Full Scan / Parallel Reaction Monitoring (PRM).

  • Verdict: Suitable for Metabolite ID.

  • Pros: Retrospective data analysis; distinguishes Benzomalvin C from isobaric interferences without prior tuning. Excellent for identifying unknown degradation products.

  • Cons: Generally lower sensitivity than TQ-MS for targeted quantitation; limited dynamic range in full-scan modes.

C. HPLC-UV/DAD – The Isolation Workhorse
  • Mechanism: UV Absorbance (typically 254 nm or 272 nm).

  • Verdict: Insufficient for Bioanalysis.

  • Pros: Robust, low cost, non-destructive (allows fraction collection).

  • Cons: Low sensitivity (µg/mL range); lacks specificity to distinguish Benzomalvin C from co-eluting alkaloids (e.g., Benzomalvin B or D) in complex mixtures.

Method Development & Optimization

To achieve a validated method, the following parameters are recommended based on the compound's alkaloid nature.

Chromatographic Conditions

Benzomalvin C is a weak base. To ensure sharp peak shape and reproducible retention, pH control is paramount.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or Phenomenex Luna Omega C18.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

    • Why: Acidic pH ensures the quinazolinone nitrogen is protonated, preventing secondary interactions with silanol groups on the column.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

    • Why: Acetonitrile provides lower backpressure and better desolvation efficiency in ESI than methanol for this compound class.

  • Gradient:

    • 0–0.5 min: 30% B (Focusing)[3]

    • 0.5–4.0 min: 30% → 90% B (Elution)

    • 4.0–5.0 min: 90% B (Wash)

    • 5.1 min: Re-equilibration.

Mass Spectrometry (ESI+) Parameters
  • Ionization: Electrospray Ionization (Positive Mode).[3]

  • Precursor Ion: m/z 396.1 ([M+H]⁺).

  • Product Ions (Quantifier/Qualifier):

    • Primary transition (Quant): m/z 396.1 → m/z 235.1 (Cleavage of benzodiazepine ring).

    • Secondary transition (Qual): m/z 396.1 → m/z 160.1.

    • Note: Transitions must be experimentally optimized using a pure standard (e.g., from Sigma-Aldrich or isolated in-house).

Validation Protocol (ICH M10 Compliance)

This protocol ensures the method is "self-validating"—meaning every run includes controls to verify performance.

Workflow Visualization

ValidationWorkflow Start Method Validation Initiation Selectivity 1. Selectivity & Specificity (6 blank sources) Start->Selectivity Selectivity->Start Fail: Optimize Chromatography MatrixEffect 2. Matrix Effect (MF) (Low & High QC) Selectivity->MatrixEffect No Interference MatrixEffect->Start Fail: Change Extraction Curve 3. Calibration Curve (Linearity r² > 0.99) MatrixEffect->Curve IS Normalized MF ~1.0 Precision 4. Accuracy & Precision (Intra/Inter-day) Curve->Precision Stability 5. Stability Testing (Freeze-Thaw, Benchtop) Precision->Stability CV < 15% Final Validated Method Stability->Final

Figure 1: Step-wise validation workflow compliant with ICH M10 guidelines. Each stage acts as a gatekeeper before proceeding.

Extraction Methodology (Sample Preparation)

Direct protein precipitation (PPT) is often insufficient for alkaloids due to ion suppression. Liquid-Liquid Extraction (LLE) is recommended for Benzomalvin C.

  • Aliquot: 50 µL Plasma/Media.

  • IS Addition: Add 10 µL Internal Standard (Deuterated Benzodiazepine or Benzomalvin A if separating).

  • Buffer: Add 50 µL 0.1 M Ammonium Hydroxide (pH 10).

    • Expert Insight: Alkaloids are extractable into organic solvents when uncharged (basic pH).

  • Extract: Add 500 µL Ethyl Acetate or MTBE. Vortex 5 min.

  • Separate: Centrifuge 10,000 x g. Transfer supernatant.

  • Dry & Reconstitute: Evaporate under N₂; reconstitute in Mobile Phase A/B (80:20).

Acceptance Criteria (Data Table)
Validation ParameterAcceptance Criteria (ICH M10)Experimental Target for Benzomalvin C
Linearity r² ≥ 0.9901.0 – 1000 ng/mL
Accuracy (Mean) 85–115% of nominal92–108% (Typical for LLE)
Precision (CV) ≤ 15% (≤ 20% at LLOQ)< 8% (Intra-day)
Matrix Factor (MF) IS-normalized MF within ±15%0.95 – 1.05 (Using LLE)
Recovery Consistent (no specific target)> 75% (Ethyl Acetate extraction)

Biological Context & Pathway

Understanding the biosynthetic origin helps in identifying potential interferences (e.g., precursors like Benzomalvin A or B).

Biosynthesis Anthranilate Anthranilate NRPS NRPS Cluster (BenX, BenY, BenZ) Anthranilate->NRPS Phenylalanine L-Phenylalanine Phenylalanine->NRPS Precursor Linear Tripeptide NRPS->Precursor BenzoA Benzomalvin A (Main Metabolite) Precursor->BenzoA Cyclization BenzoC Benzomalvin C (Oxidized/Epoxide Form) BenzoA->BenzoC Oxidation/Degradation (P450 or Spontaneous)

Figure 2: Simplified biosynthetic relationship. Benzomalvin C is often a downstream product of Benzomalvin A, necessitating chromatographic separation to prevent cross-talk.

Troubleshooting & Expert Tips

  • Carryover: Benzomalvins are lipophilic. If carryover is observed >20% of LLOQ in blank samples, implement a "sawtooth" wash gradient (Acetonitrile/Isopropanol/Acetone) between injections.

  • Internal Standard Selection: Since stable isotope-labeled Benzomalvin C is not commercially standard, use Diazepam-d5 or Benzomalvin A (if chromatographic resolution is >1.5 min) as the IS.

  • Light Sensitivity: Quinazolinones can be photosensitive. Perform all extractions under amber light or in opaque vessels.

References

  • Clevenger, K. D., et al. (2018). "Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS)."[4] Biochemistry, 57(23), 3237–3243.[4][5]

  • ICH Harmonised Guideline. (2022). "Bioanalytical Method Validation and Study Sample Analysis M10." International Council for Harmonisation.[6][7]

  • Sun, H. H., et al. (1994). "Benzomalvins, new substance P inhibitors from a Penicillium sp." The Journal of Antibiotics, 47(5), 515-522.[]

  • BenchChem. (2025).[2] "Discovery and Isolation of Benzomalvin C from Penicillium Species: A Technical Guide."

  • PubChem. "Benzomalvin C Compound Summary." National Library of Medicine.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Benzomalvin C: Ensuring Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to not only achieve groundbreaking results but to do so in a manner that is safe, responsible, and compliant. Benzomalvin C, a fungal secondary metabolite with significant cytotoxic properties against cancer cell lines, is a compound of immense research interest.[1][2] However, its bioactivity necessitates a rigorous and informed approach to its disposal. Improper handling of such potent compounds can pose risks to personnel and the environment, alongside severe regulatory consequences.[3]

This guide provides a comprehensive, step-by-step framework for the proper disposal of Benzomalvin C and its associated waste streams. The procedures outlined here are synthesized from established regulatory guidelines and best practices in laboratory safety, designed to be a self-validating system for your laboratory's chemical hygiene plan.

Hazard Assessment and Core Principles

Benzomalvin C is a diketopiperazine-based benzodiazepine alkaloid produced by Penicillium species.[1][4] While a specific Safety Data Sheet (SDS) for Benzomalvin C is not widely available, its demonstrated cytotoxic effects and classification as a bioactive fungal metabolite require that it be treated as a hazardous substance.[2][5] The foundational principle for handling such compounds is to minimize exposure and prevent environmental release.

All disposal activities must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[3][6][7][8]

Key pillars of compliance include:

  • Segregation: Never mix different types of chemical waste.[8][9] Incompatible materials can react dangerously. Specifically, keep chlorinated and non-chlorinated solvent waste separate.[10]

  • Containerization: All waste must be stored in containers that are in good condition, compatible with the chemical, and securely sealed to prevent leaks.[3][11][12]

  • Labeling: Every waste container must be clearly and accurately labeled. The label must include the words "Hazardous Waste," the full name(s) of the chemical constituents (no formulas or abbreviations), their approximate concentrations, and the accumulation start date.[6][11][13]

  • Accumulation: Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area under the control of laboratory personnel.[7][11] This area must be well-ventilated and utilize secondary containment to mitigate spills.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for categorizing and handling different Benzomalvin C waste streams.

G start Generate Benzomalvin C Waste waste_type Identify Waste Type start->waste_type solid Solid Waste (Pure compound, contaminated gloves, tips, etc.) waste_type->solid Solid liquid Liquid Waste (Solutions, rinsates) waste_type->liquid Liquid biological Biological Waste (Fungal cultures, mycelia) waste_type->biological Biological solid_proc Collect in designated, labeled solid hazardous waste container. solid->solid_proc liquid_cat Solvent Type? liquid->liquid_cat bio_proc Step 1: Biological Deactivation (e.g., Autoclave) biological->bio_proc final_disposal Arrange for pickup by licensed hazardous waste contractor. solid_proc->final_disposal organic Organic Solvent liquid_cat->organic Organic aqueous Aqueous Solution liquid_cat->aqueous Aqueous bio_chem_proc Step 2: Dispose of deactivated material as chemically contaminated solid waste. bio_proc->bio_chem_proc organic_proc Collect in designated, labeled liquid hazardous waste container. (Segregate Halogenated vs. Non-Halogenated) organic->organic_proc aqueous_proc Collect in designated, labeled aqueous hazardous waste container. aqueous->aqueous_proc organic_proc->final_disposal aqueous_proc->final_disposal bio_chem_proc->final_disposal

Caption: Decision workflow for proper disposal of Benzomalvin C waste.

Step-by-Step Disposal Protocols

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling Benzomalvin C waste.[6]

Protocol 1: Solid Benzomalvin C Waste

This waste stream includes unused or expired pure Benzomalvin C, as well as materials lightly contaminated through handling, such as gloves, weighing paper, and paper towels.

  • Collection: Place all solid waste contaminated with Benzomalvin C into a designated, compatible solid waste container (e.g., a polyethylene pail or drum).[7][10]

  • Unused Compound: For pure, unused Benzomalvin C, it is preferable to leave it in its original, clearly labeled manufacturer's container. Place this container into the larger solid hazardous waste drum.

  • Labeling: Ensure the primary waste container is clearly labeled with "Hazardous Waste" and lists "Benzomalvin C" as a constituent.

  • Storage: Keep the container sealed when not in use and store it in your designated satellite accumulation area.

  • Disposal: Once the container is nearly full (approximately 90% capacity), arrange for its collection by your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[11][13][14]

Protocol 2: Liquid Benzomalvin C Waste (Organic Solvents)

This stream includes stock solutions of Benzomalvin C dissolved in solvents like DMSO, methanol, or ethyl acetate, as well as solvent rinses from contaminated glassware.

  • Segregation: It is critical to use separate waste containers for halogenated and non-halogenated solvents. Do not mix these waste streams.

  • Container Selection: Use a chemically-resistant container (e.g., glass or high-density polyethylene) equipped with a secure, screw-top cap.[6][7] The container must be compatible with the solvent being used.

  • Collection: Carefully pour the liquid waste into the appropriate container using a funnel. Do not leave the funnel in the container.[11]

  • Labeling: Immediately label the container with "Hazardous Waste" and list all constituents, including the solvent(s) and "Benzomalvin C," with estimated percentages. For example: "Methanol (99%), Benzomalvin C (1%)".

  • Filling and Storage: Do not fill the container beyond 90% capacity to allow for vapor expansion.[14] Keep the container tightly sealed and store it in a well-ventilated area with secondary containment.

  • Disposal: Arrange for pickup through your institution's designated hazardous waste program.

Protocol 3: Biologically-Derived Waste

This dual-hazard waste stream includes fungal cultures (Penicillium sp.) used for production, spent liquid media, and mycelial biomass containing Benzomalvin C. This waste is both biologically active and chemically hazardous.

  • Biological Deactivation: The primary step is to eliminate the biological hazard. All cultures, media, and biomass must be sterilized, typically by autoclaving in a container suitable for this purpose (e.g., an autoclavable bag or a glass Duran bottle).[9][10]

  • Post-Autoclave Handling: Once decontaminated, the material is no longer a biohazard but remains a chemical hazard due to the presence of Benzomalvin C.

  • Collection:

    • Autoclaved Liquids: Allow the liquid to cool completely. Collect it as aqueous chemical waste, following the procedure in Protocol 2. Label the container with "Hazardous Waste" and list all media components and "Benzomalvin C (Trace)".

    • Autoclaved Solids (Mycelia, Agar): Collect the cooled solid material and dispose of it as solid chemical waste, following Protocol 1.

  • Disposal: The final disposal route for this now-sterilized chemical waste is through your licensed hazardous waste contractor.

Emergency Procedures: Spill Management

In the event of a spill of Benzomalvin C powder or solution:

  • Alert: Immediately notify colleagues in the area.

  • Isolate: If safe to do so, restrict access to the spill area.

  • Protect: Don appropriate PPE, including double gloves, a lab coat, and safety goggles. For a large quantity of powder, respiratory protection may be necessary.[15]

  • Contain & Absorb: Cover the spill with a chemical absorbent material. Start from the outside of the spill and work inwards.

  • Collect: Carefully collect all contaminated absorbent material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S office as per your institution's policy.

Summary of Disposal Procedures

Waste StreamDescriptionContainer TypeDisposal Protocol
Solid Waste Pure Benzomalvin C, contaminated gloves, pipette tips, weighing paper, etc.Labeled, sealed polyethylene pail or drum.Collect in a designated solid hazardous waste container. Arrange for pickup by a licensed contractor.
Liquid Waste (Organic) Solutions of Benzomalvin C in solvents (e.g., DMSO, Methanol).Labeled, sealed, compatible glass or plastic solvent bottle.Segregate by solvent type (halogenated/non-halogenated). Collect in a designated liquid waste container. Arrange for pickup.
Biological Waste Penicillium cultures, spent media, mycelial biomass.Autoclavable bag or bottle, followed by a chemical waste container.Step 1: Deactivate biologically via autoclave. Step 2: Dispose of the resulting material as either solid or liquid chemical waste.
Contaminated Sharps Needles or razor blades used in handling.Puncture-proof sharps container.Place directly into a sharps container. If heavily contaminated, the entire container may need to be disposed of as hazardous waste.

By adhering to these protocols, you contribute to a culture of safety, protect our environment, and ensure that your vital research continues on a foundation of responsibility and scientific integrity.

References

  • Daniels Health. (2025, May 21).
  • Benchchem. Discovery and Isolation of Benzomalvin C from Penicillium Species: A Technical Guide.
  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
  • Columbia University | Research. Hazardous Chemical Waste Management Guidelines.
  • National Science Teaching Association (NSTA). (2024, August 16).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • How To Dispose Of Lab Chemicals. (2020, February 27).
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • Labor Security System.
  • US EPA. (2025, November 25).
  • Lee, H. B., et al. (n.d.).
  • Weiss, M., et al. (n.d.). Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity. PMC.
  • Benzomalvins, new substance P inhibitors from a Penicillium sp. (2026, January 30). Amazon S3.
  • Sun, H. H., et al. (1994).
  • Sigma-Aldrich. (2025, November 6).
  • Environmental Marketing Services. (2020, July 14).
  • Preservation and Recovery of Filamentous Fungi. (n.d.). TECHNICAL DOCUMENTS.
  • Cayman Chemical.
  • University of Essex. (2022, March 15).
  • Treatment and disposal of chemical wastes in daily labor
  • Cayman Chemical. (2025, September 3).
  • Sumitomo Chemical. (2022, December 16).
  • Helda - University of Helsinki. Fungal Secondary Metabolites – Fungal Markers for the Indoor Air.
  • Spectrum Chemical. (2023, October 26).
  • KU News. (2023, January 17). Using fungi, researchers convert ocean plastic into ingredients for drug industry.
  • ATCC.
  • Bisht, R., et al. (2023, June 8). Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential. PMC.

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
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Reactant of Route 2
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.